rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid
Beschreibung
Eigenschaften
CAS-Nummer |
1017277-41-6 |
|---|---|
Molekularformel |
C11H11ClO3 |
Molekulargewicht |
226.7 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Technical Safety and Handling Whitepaper: rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid
Executive Summary
In modern drug discovery, functionalized oxolane (tetrahydrofuran) derivatives serve as critical rigid scaffolds for exploring chemical space. Specifically, rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid (CAS 1017277-41-6) is a highly specialized building block utilized in medicinal chemistry[1]. While standard Safety Data Sheets (SDS) often rely on generic boilerplate warnings, true laboratory safety and experimental reproducibility require a mechanistic understanding of the compound's physicochemical properties.
As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between structural chemistry and practical laboratory safety. By deconstructing the molecule into its functional moieties, we can establish highly specific, self-validating protocols for handling, storage, and emergency response that ensure both researcher safety and assay integrity.
Physicochemical Profiling & Structural Implications
To predict the behavior of this compound in both biological assays and spill scenarios, we must first analyze its quantitative metrics and structural geometry. The relative trans configuration (rel-(2R,3R)) minimizes steric clash between the bulky 4-chlorophenyl group and the carboxylic acid, resulting in a stable crystalline solid[1].
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Name | rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid | [2] |
| Common Synonym | rel-(2R,3R)-2-(4-Chlorophenyl)tetrahydrofuran-3-carboxylic acid | [1] |
| CAS Registry Number | 1017277-41-6 | [1] |
| Molecular Formula | C11H11ClO3 | [2] |
| Monoisotopic Mass | 226.03967 Da | [2] |
| Predicted CCS [M+H]+ | 147.0 Ų | [2] |
| Predicted CCS [M-H]- | 153.1 Ų | [2] |
Causality in Chemical Behavior
-
The 4-Chlorophenyl Moiety: The halogenated aromatic ring acts as a strong lipophilic driver. This dictates that the compound will have poor aqueous solubility at neutral pH but will rapidly dissolve in polar aprotic solvents like Dimethyl Sulfoxide (DMSO). Furthermore, this lipophilicity increases the risk of transdermal penetration if handled improperly.
-
The Carboxylic Acid Moiety: Acts as the primary reactive handle and hydrogen-bond donor. It is responsible for the compound's mild acidity and potential to cause localized tissue irritation upon contact.
-
The Oxolane (THF) Core: While generally stable, cyclic ethers can theoretically form explosive peroxides upon prolonged exposure to oxygen and UV light, though the heavy substitution at the 2- and 3-positions sterically hinders the alpha-carbons, significantly lowering this risk compared to unsubstituted THF.
Hazard Identification & Toxicological Logic
Understanding the specific hazards of CAS 1017277-41-6 requires mapping its structural features to physiological and environmental risks.
Logical mapping of structural moieties to potential physicochemical hazards.
Experimental Protocols: Safe Handling & High-Throughput Preparation
When preparing standardized 10 mM stock solutions for High-Throughput Screening (HTS), maintaining stoichiometric accuracy and preventing contamination are paramount. The following protocol is designed as a self-validating system.
Protocol: Preparation of 10 mM DMSO Stock Solution
Step 1: Thermal Equilibration
-
Action: Transfer the sealed compound vial from cold storage (4°C) to a desiccator at ambient room temperature (20–25°C) for 30 minutes prior to opening.
-
Causality: The carboxylic acid group is hygroscopic. Opening a cold vial in a humid laboratory induces rapid condensation. Absorbed water artificially inflates the mass during weighing, degrading the molarity of the final stock.
-
Validation Checkpoint: The powder should appear free-flowing. Clumping indicates moisture ingress and compromised integrity.
Step 2: Localized Exhaust Weighing
-
Action: Weigh the required mass using an analytical balance situated within a localized exhaust ventilation (LEV) system or a powder-handling hood. Wear nitrile gloves (minimum 4 mil thickness).
-
Causality: Halogenated aromatic compounds can rapidly permeate standard latex gloves. Nitrile provides superior chemical resistance against chlorinated lipophiles. The LEV prevents inhalation of aerosolized acidic micro-particles.
Step 3: Aprotic Solvation
-
Action: Add anhydrous, LC-MS grade DMSO to achieve a 10 mM concentration. Vortex gently for 60 seconds.
-
Causality: The lipophilic 4-chlorophenyl group drives solubility in DMSO, while the anhydrous nature of the solvent prevents premature ionization of the carboxylic acid.
-
Validation Checkpoint: Complete dissolution into a clear, colorless solution confirms the absence of degradation. A yellow tint suggests oxidative degradation of the oxolane ring.
Experimental Protocols: Emergency Spill Response & Neutralization
In the event of a localized benchtop spill, rapid containment and chemically logical neutralization are required.
Step-by-step emergency workflow for containment and neutralization.
Protocol: Solid/Solution Spill Mitigation
Step 1: Isolation and PPE Up-Armor
-
Action: Evacuate immediate vicinity. Don splash goggles, a lab coat, and double-layered nitrile gloves.
-
Causality: Double-gloving provides a sacrificial layer that can be rapidly removed if contaminated by the highly permeating DMSO/chlorophenyl solution.
Step 2: Controlled Chemical Neutralization (For Solution Spills)
-
Action: Apply solid Sodium Bicarbonate ( NaHCO3 ) peripherally around the spill, slowly working toward the center.
-
Causality: NaHCO3 is a weak, amphoteric base. Unlike strong bases (e.g., NaOH ) which trigger violent exothermic reactions and aerosolize the hazardous compound, NaHCO3 neutralizes the carboxylic acid through a mild, controlled process.
-
Validation Checkpoint: The visual cessation of CO2 effervescence (bubbling) serves as a self-validating indicator that the acidic protons have been completely neutralized.
Step 3: Mechanical Recovery
-
Action: Sweep the neutralized slurry using a non-sparking, inert polymer scraper. Transfer to a chemically compatible, sealable hazardous waste container. Wash the affected surface with a 5% mild detergent solution, followed by water.
References
-
Title: rel-(2R,3R)-2-(4-Chlorophenyl)tetrahydrofuran-3-carboxylic acid | Source: bldpharm.com | URL: 1
-
Title: PubChemLite - 1017277-41-6 (C11H11ClO3) | Source: uni.lu | URL: 2
Sources
Structural Characterization of rac-(2R,3R)-2-(4-Chlorophenyl)oxolane-3-carboxylic Acid: A Comprehensive Technical Guide
Executive Summary
Substituted oxolanes (tetrahydrofurans) are highly versatile, conformationally restricted pharmacophores that frequently appear in active pharmaceutical ingredients (APIs) and natural products. The molecule rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid presents a unique analytical challenge and opportunity. The presence of the 4-chlorophenyl group at C2 and the carboxylic acid at C3 creates a dense stereochemical environment. Because the spatial trajectory of these substituents dictates the molecule's ability to act as a conformationally restricted hydrogen-bond acceptor and hydrophobic anchor, rigorous structural and stereochemical characterization is the primary objective during drug development[1].
This whitepaper provides an in-depth, self-validating analytical framework for the structural elucidation, conformational analysis, and chiral resolution of this specific trans-substituted oxolane scaffold.
Stereochemical Rationale & Conformational Dynamics
The nomenclature rac-(2R,3R) explicitly defines the relative stereochemistry of the molecule. In the context of a 1,2-disubstituted cyclic system (which corresponds to the C2 and C3 positions of the oxolane ring), the (2R,3R) configuration—along with its (2S,3S) enantiomer in the racemic mixture—dictates a trans relationship between the 4-chlorophenyl group and the carboxylic acid moiety.
The Causality of Conformation
Unlike rigid fused-ring systems, the oxolane ring undergoes rapid pseudorotation between various envelope and half-chair conformations. However, the bulky 4-chlorophenyl group at C2 strongly biases the thermodynamic equilibrium.
-
To minimize 1,3-diaxial steric clashes, the 4-chlorophenyl group preferentially adopts a pseudo-equatorial position.
-
Consequently, to maintain the trans relationship, the C3 carboxylic acid is also forced into a pseudo-equatorial orientation.
-
This places the C2 and C3 protons (H2 and H3) in a pseudo-diaxial (anti-periplanar) arrangement, which is the foundational geometric principle exploited during NMR characterization[2].
The Self-Validating Analytical Strategy
Tier 1: 1D and 2D NMR Spectroscopy (Relative Stereochemistry)
High-resolution NMR spectroscopy is the cornerstone for determining the solution-state structure of the oxolane ring[3]. The primary diagnostic metric is the vicinal proton-proton coupling constant ( 3JH2−H3 ). The magnitude of this three-bond coupling is highly dependent on the dihedral angle ( ϕ ) between the protons, a relationship mathematically described by the Karplus equation[4].
For tetrahydrofuran-3-carboxylic acid derivatives, the trans isomer typically exhibits a smaller coupling constant ( 3J≈4.0−6.5 Hz) compared to the cis isomer ( 3J≈7.0−9.0 Hz) due to the specific dihedral angles adopted in the envelope conformation[5][6]. If second-order effects or overlapping multiplets obscure the 3J value, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) serves as the orthogonal validation step. The relative stereochemistry is definitively assigned by the absence of a strong NOE cross-peak between the pseudo-diaxial H2 and H3 protons, confirming their trans spatial relationship[6].
Fig 1. NOE interaction logic for the trans-diaxial protons in the preferred envelope conformation.
Tier 2: Chiral Supercritical Fluid Chromatography (SFC)
Because the compound is a racemate (rac), biological target evaluation requires the isolation of the individual (2R,3R) and (2S,3S) enantiomers. SFC is prioritized over standard HPLC due to the higher diffusivity and lower viscosity of supercritical CO₂, allowing for rapid, high-resolution separations. The addition of a volatile acidic modifier (e.g., Trifluoroacetic acid, TFA) is mechanistically required to suppress the ionization of the C3 carboxylic acid, preventing severe peak tailing on the chiral stationary phase.
Tier 3: X-Ray Crystallography (Absolute Stereochemistry)
The validation loop is closed via single-crystal X-ray diffraction. This not only confirms the absolute configuration of the resolved enantiomers but also maps the solid-state halogen bonding potential of the 4-chlorophenyl group, which is critical for structure-based drug design.
Fig 2. Self-validating analytical workflow for structural elucidation and chiral resolution.
Experimental Methodologies
Protocol A: High-Resolution NMR Acquisition
The causality behind solvent selection: While CDCl₃ is standard, the protons on the tetrahydrofuran ring often form a complex, overlapping spin system[5]. If H2 and H3 multiplets overlap, a solvent switch to Benzene- d6 (C₆D₆) is executed. The aromatic solvent induces differential anisotropic shielding (aromatic solvent-induced shifts, ASIS), effectively pulling the multiplets apart for accurate J -value extraction.
-
Sample Preparation: Accurately weigh 15–20 mg of the rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid.
-
Dissolution: Dissolve in 0.6 mL of CDCl₃ (or C₆D₆ if overlap is anticipated) containing 0.03% v/v TMS as an internal standard.
-
Filtration: Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove paramagnetic particulate matter that could broaden spectral lines[5].
-
Acquisition (1D): Acquire 1 H NMR at 400 MHz or higher. Ensure a sufficient relaxation delay (d1 ≥ 2s) for accurate integration.
-
Acquisition (2D NOESY): Set the mixing time ( τm ) to 300–500 ms, optimized for the correlation time of a small molecule (~226 g/mol ) to observe through-space interactions without spin-diffusion artifacts.
Protocol B: Analytical to Preparative Chiral SFC
-
Column Selection: Utilize an immobilized amylose-based chiral stationary phase (e.g., Chiralpak IC, 4.6 x 250 mm, 5 µm).
-
Mobile Phase Formulation: CO₂ / Methanol. Crucial Step: Add 0.1% TFA to the Methanol co-solvent to maintain the carboxylic acid in its protonated state.
-
Gradient/Isocratic Elution: Run an isocratic hold at 20% Co-solvent, maintaining a backpressure of 120 bar and a temperature of 35°C to ensure the CO₂ remains in the supercritical fluid state.
-
Detection: Monitor via UV absorbance at 220 nm and 254 nm (targeting the π→π∗ transition of the 4-chlorophenyl ring).
Quantitative Data Summaries
Table 1: Diagnostic NMR Spectral Data for the trans-Oxolane Scaffold Note: Chemical shifts ( δ ) are highly sensitive to solvent and concentration; the values below represent expected ranges based on the tetrahydrofuran-3-carboxylic acid core[5][7].
| Nucleus | Position | Expected Shift ( δ , ppm) | Multiplicity | Expected Coupling ( 3J , Hz) | Diagnostic Purpose |
| 1 H | H2 (C2-Ar) | 4.80 – 5.20 | doublet / doublet of doublets | 4.0 – 6.5 | Confirms trans relationship to H3 via Karplus relationship. |
| 1 H | H3 (C3-COOH) | 3.00 – 3.30 | multiplet | 4.0 – 6.5 | Anchors the relative stereocenter analysis. |
| 1 H | H4a, H4b | 2.10 – 2.50 | complex multiplet | N/A | Identifies the oxolane ring methylene protons. |
| 1 H | Ar-H (ortho) | 7.20 – 7.40 | doublet | ~8.0 | Confirms the presence of the 4-chlorophenyl moiety. |
| 13 C | C=O | 175.0 – 180.0 | singlet | N/A | Validates the carboxylic acid functional group. |
Table 2: Chiral SFC Method Parameters
| Parameter | Specification | Scientific Rationale |
| Stationary Phase | Polysaccharide-derived (e.g., IC/AD-H) | Provides chiral recognition via hydrogen bonding and π−π interactions with the 4-chlorophenyl group. |
| Co-Solvent | Methanol with 0.1% TFA | TFA suppresses the ionization of the C3-COOH, preventing secondary interactions with the silica support. |
| Flow Rate | 3.0 - 4.0 mL/min | Leverages the high diffusivity of supercritical CO₂ for rapid throughput. |
| Backpressure | 120 - 150 bar | Maintains mobile phase density, ensuring reproducible retention times. |
Sources
- 1. 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one | 141072-68-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-3-(oxolan-3-yl)propanamide|C7H15N3O2 [benchchem.com]
- 4. 3-Chlorotetrahydrofuran | 19311-38-7 | Benchchem [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Mechanism of Action for rac-(2R,3R)-2-(4-Chlorophenyl)oxolane-3-Carboxylic Acid Derivatives: A Structural and Pharmacological Blueprint for TRPA1 Antagonism
Executive Summary & Rationale
Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective, calcium-permeable ion channel highly expressed in primary sensory neurons. It functions as a polymodal sensor for exogenous irritants and endogenous pro-inflammatory signals, making it a highly validated target for neuropathic pain and respiratory diseases such as asthma [1].
Historically, the development of TRPA1 antagonists has been hindered by poor pharmacokinetic profiles. Early-generation chemotypes, such as oxadiazolone-based ligands, demonstrated high potency but suffered from severe plasma instability due to rapid ring-opening degradation. To overcome this, our field transitioned to tetrahydrofuran-based scaffolds. Specifically, rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid derivatives have emerged as a breakthrough chemotype. The substitution of the labile oxadiazolone with a metabolically robust oxolane (tetrahydrofuran) ring not only prevents plasma degradation but also enhances lipophilic ligand efficiency, driving membrane partitioning and profound in vivo efficacy [1].
This whitepaper deconstructs the structural mechanism of action (MoA) of these oxolane derivatives, detailing how they act as "molecular wedges" to inhibit TRPA1 activation, and provides the self-validating experimental workflows required to characterize them.
High-Resolution Mechanism of Action: The "Molecular Wedge"
To understand causality in drug design, we must look at the microenvironment of the receptor. Cryogenic electron microscopy (Cryo-EM) at 3 Å resolution has revealed that rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid derivatives do not bind to the extracellular pore. Instead, they target an intracellular allosteric pocket located near the interface of the lipid bilayer [1].
Membrane Partitioning and Pocket Entry
The highly lipophilic 4-chlorophenyl moiety drives the local concentration of the drug by partitioning into the inner leaflet of the plasma membrane. From this lipid boundary, the oxolane core accesses a binding pocket sandwiched between the TRP helix and the S4-S5 linker of the voltage sensor-like domain (VSLD).
Key Residue Interactions
Once inside the pocket, the oxolane derivative engages in a highly specific coordination network:
-
π–π Stacking: The heterocyclic appendages attached to the oxolane core stack directly against the preS1 helix , specifically interacting with the Trp711 residue.
-
Hydrogen Bonding: The derivative's carbonyl/heteroatom network forms critical hydrogen bonds with His983 , located on the TRP helix below the ligand.
The Steric Blockade (Conformational Arrest)
During normal TRPA1 activation, the channel opening is driven by a large conformational shift where the S4-S5 linker and the S5 helix straighten to form a single, continuous long helix.
By anchoring itself between Trp711 (preS1) and His983 (TRP helix), the oxolane derivative acts as a molecular wedge . It sterically clashes with the S4-S5 linker, physically preventing the straightening motion required for pore dilation. The channel is effectively locked in a closed, non-conducting state, halting calcium ( Ca2+ ) influx and downstream neurogenic inflammation.
Caption: Molecular wedge mechanism showing oxolane derivative interactions with Trp711 and His983.
Physiological Impact & Signaling Pathway
By preventing the structural transition to the open state, oxolane-based TRPA1 antagonists disrupt the primary sensory feedback loop responsible for airway hyperreactivity and pain.
Caption: TRPA1 signaling pathway and the mechanism of steric inhibition by oxolane derivatives.
Quantitative Data Summary
The transition from early oxadiazolone precursors to the rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid scaffold yielded massive improvements in pharmacokinetic stability while maintaining nanomolar potency. Below is a comparative summary of the pharmacological parameters[1].
| Compound Class | TRPA1 IC₅₀ (µM) | Plasma Half-Life (h) | Clearance (mL/min/kg) | Volume of Dist. (L/kg) | Bioavailability (%) | In Vivo BALF Reduction |
| Oxadiazolone Precursor | 0.002 | N/A (Unstable) | > 20.0 | N/A | < 40% | N/A (Ring opens in plasma) |
| Early THF Intermediates | 0.015 | 1.4 - 1.8 | 12.0 - 17.0 | 1.3 - 2.1 | 53% | Moderate |
| Optimized Oxolane Derivative | 0.005 | > 4.0 | < 10.0 | 2.3 | 90% | Statistically Significant (Dose-dependent) |
Note: The optimized oxolane derivative demonstrates a highly favorable pharmacokinetic profile, enabling robust oral dosing for in vivo efficacy models.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale (the why) and a quality control checkpoint.
Protocol A: Cryo-EM Structural Elucidation of TRPA1-Oxolane Complexes
Rationale: Because the oxolane binding site is located at the intracellular membrane interface, traditional detergent solubilization strips away essential boundary lipids, artificially altering the pocket's architecture. We mandate the use of lipid nanodiscs to preserve the native environment.
-
Protein Expression & Purification: Express human TRPA1 in HEK293F cells. Solubilize using mild detergents (e.g., DDM/CHS) and purify via affinity chromatography.
-
Nanodisc Reconstitution (Critical Step): Exchange the detergent-solubilized TRPA1 into MSP1E3D1 lipid nanodiscs containing a 3:1:1 ratio of POPC:POPG:Cholesterol.
-
Causality: This specific lipid ratio mimics the native sensory neuron membrane, ensuring accurate partitioning of the lipophilic 4-chlorophenyl moiety.
-
-
Ligand Incubation: Incubate the TRPA1 nanodiscs with 50 µM of the oxolane derivative for 30 minutes at 4°C to ensure receptor saturation.
-
Grid Preparation & Freezing: Apply 3 µL of the complex to glow-discharged Quantifoil R1.2/1.3 grids and plunge-freeze in liquid ethane using a Vitrobot.
-
Data Acquisition & 3D Classification (Validation Step): Acquire images on a Titan Krios (300 kV). During data processing, utilize extensive 3D classification to computationally filter out apo-state (unbound) channels.
-
Validation: The final 3D reconstruction must show contiguous density for the ligand wedged between Trp711 and His983; absence of this density indicates failed ligand partitioning.
-
Protocol B: Rodent Allergic Asthma Model (OVA Challenge)
Rationale: To prove that the molecular wedge mechanism translates to physiological efficacy, we utilize an Ovalbumin (OVA)-induced asthma model. Dosing is performed both before and after the challenge to evaluate both prophylactic receptor occupancy and therapeutic reversal of acute neurogenic inflammation.
-
Sensitization: On Days 0 and 7, inject rodents intraperitoneally with 20 µg of OVA adsorbed to 2 mg of aluminum hydroxide (alum) adjuvant.
-
Baseline Validation: On Day 13, collect baseline blood samples to confirm elevated IgE levels, validating successful systemic sensitization.
-
Dosing Regimen: Administer the oxolane derivative orally (PO) at 3, 10, and 30 mg/kg twice daily (BID). Include a vehicle control group and a Dexamethasone positive control group.
-
OVA Challenge: On Days 14, 15, and 16, expose the rodents to aerosolized 1% OVA for 30 minutes to trigger acute airway inflammation.
-
BALF Collection & Quantification: 24 hours after the final challenge, euthanize the animals and perform bronchoalveolar lavage.
-
Validation: Centrifuge the BALF and quantify the cellular infiltrates (eosinophils, neutrophils) using flow cytometry. A dose-dependent reduction in infiltrates confirms target engagement and the physiological blockade of TRPA1-mediated neurogenic inflammation.
-
Caption: Experimental workflow for evaluating TRPA1 antagonists in an OVA-induced rodent asthma model.
Conclusion
The evolution from unstable oxadiazolones to rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid derivatives represents a masterclass in structure-based drug design. By leveraging the lipophilicity of the 4-chlorophenyl group to partition into the membrane, and utilizing the metabolically stable oxolane core to anchor between Trp711 and His983, these compounds act as highly effective molecular wedges. They successfully arrest TRPA1 in a closed conformation, offering a validated, orally bioavailable therapeutic strategy for treating severe respiratory and neuropathic conditions.
References
-
Terrett, J. A., et al. "Tetrahydrofuran-Based Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists: Ligand-Based Discovery, Activity in a Rodent Asthma Model, and Mechanism-of-Action via Cryogenic Electron Microscopy." Journal of Medicinal Chemistry, American Chemical Society (ACS), 22 Mar. 2021. Available at:[Link]
Preclinical Pharmacokinetic Profiling of rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid: A Technical Guide
Executive Summary
The transition of a functionalized building block or early-stage hit into a viable lead compound requires a rigorous understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid presents a unique pharmacokinetic (PK) challenge due to three distinct structural features: a highly polar carboxylic acid moiety, a lipophilic halogenated aromatic ring, and a racemic trans-configuration.
As a Senior Application Scientist, I have designed this technical whitepaper to move beyond generic screening protocols. Here, we dissect the causality behind specific experimental choices required to profile this molecule, ensuring that every assay acts as a self-validating system capable of withstanding regulatory scrutiny.
Structural Analysis & Physicochemical Implications
To design an effective PK profiling strategy, we must first translate the molecule's structural features into predictable biological behaviors.
The Carboxylic Acid Moiety: Protein Binding and Phase II Liability
The presence of the C3-carboxylic acid ( pKa≈4.0−4.5 ) means this compound will exist almost entirely as an anion at physiological pH (7.4).
-
Distribution Causality: Anionic drugs exhibit high affinity for the basic amino acid residues on Human Serum Albumin (HSA). We anticipate plasma protein binding (PPB) exceeding 95%, which restricts the free fraction ( fu ) available for tissue distribution and target engagement.
-
Metabolic Causality: Carboxylic acids are prime substrates for UDP-glucuronosyltransferases (UGTs). The formation of acyl glucuronides is a critical liability. Unlike stable phenolic glucuronides, acyl glucuronides are electrophilic and can undergo intramolecular transacylation or direct nucleophilic attack by proteins, leading to covalent adducts and potential immunotoxicity .
The 4-Chlorophenyl Group: Phase I Oxidation
The lipophilic 4-chlorophenyl group at the C2 position counterbalances the polar acid, driving the molecule's overall logD7.4 into a range suitable for oral absorption. However, this halogenated ring serves as a primary site for Cytochrome P450 (CYP450) mediated aromatic hydroxylation, likely driven by CYP2C9, which favors lipophilic anions.
Stereochemistry: The Racemate Challenge
The compound is a racemate comprising equal parts of the (2R,3R) and (2S,3S) enantiomers. Biological systems are inherently chiral; thus, these enantiomers will likely exhibit divergent PK profiles due to stereoselective binding to metabolizing enzymes and transporters. The mandates that developers must evaluate the PK of each enantiomer individually and justify the development of a racemate over a single enantiomer .
Divergent Metabolic Pathways
Understanding the competition between Phase I and Phase II clearance is critical. The following diagram illustrates the predicted metabolic fate of the compound.
Fig 1. Divergent metabolic pathways highlighting Phase I oxidation and Phase II acyl glucuronidation.
In Vitro & In Vivo Profiling Workflows
To accurately capture the PK parameters, we must employ a workflow that separates the enantiomers analytically while validating the integrity of the biological matrix.
Fig 2. Chiral pharmacokinetic profiling workflow from in vivo dosing to enantiomer-specific analysis.
Quantitative Data Summaries
Table 1: Anticipated Physicochemical & PK Parameters
| Parameter | Predicted Range | Pharmacokinetic Implication |
| Molecular Weight | 226.66 g/mol | Favorable for passive oral absorption (Lipinski compliant). |
| LogD (pH 7.4) | ~0.5 - 1.5 | Moderate lipophilicity; good balance of solubility and permeability. |
| Plasma Protein Binding | >95% | Low free fraction ( fu ); limits volume of distribution ( Vd ). |
| Clearance Route | Hepatic (CYP/UGT) | High likelihood of hepatic first-pass effect; low renal clearance. |
Table 2: Bioanalytical Method Validation Criteria (per )
| Validation Parameter | Acceptance Criteria |
| Accuracy (Calibrators) | ±15% of nominal concentration (±20% at LLOQ) |
| Precision (QC Samples) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | IS-normalized Matrix Factor CV ≤ 15% |
| Carryover | ≤ 20% of LLOQ signal in blank injections |
Step-by-Step Experimental Methodologies
The following protocols are engineered as self-validating systems. By incorporating specific controls and chemical environments, we ensure that the data generated reflects true biological phenomena rather than artifactual degradation.
Protocol A: Chiral LC-MS/MS Bioanalytical Method
Because the compound is a racemate, an achiral assay is insufficient. We must develop a chiral LC-MS/MS method validated according to.
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of study plasma into a 96-well plate.
-
Add 150 µL of ice-cold acetonitrile containing an internal standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar acid like ibuprofen).
-
Causality: The organic solvent denatures plasma proteins, breaking the strong ionic bonds between the carboxylic acid and albumin, ensuring >90% recovery of the total drug.
-
-
Extraction & Centrifugation:
-
Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean plate.
-
-
Chiral Chromatography:
-
Inject 5 µL onto a chiral stationary phase column (e.g., Chiralpak AGP or Chiralcel OJ-H, 150 x 2.1 mm).
-
Mobile Phase: 10 mM ammonium acetate buffer adjusted to pH 4.5 and an organic modifier (e.g., isopropanol).
-
Causality: Maintaining an acidic pH suppresses the ionization of the carboxylic acid during the chromatographic run. Unionized molecules interact more intimately with the chiral stationary phase, drastically improving enantiomeric resolution.
-
-
Mass Spectrometry Detection:
-
Utilize Electrospray Ionization in negative mode (ESI-). Monitor the Multiple Reaction Monitoring (MRM) transition for the deprotonated precursor [M−H]− .
-
Protocol B: Microsomal Stability Assay (CYP & UGT Co-Assessment)
To accurately predict hepatic clearance ( CLhep ), we must assess both Phase I and Phase II metabolism simultaneously.
-
Pore Formation (Critical Step):
-
Pre-incubate 0.5 mg/mL Human Liver Microsomes (HLM) with 25 µg/mL alamethicin on ice for 15 minutes.
-
Causality: UGT enzymes reside on the luminal side of the endoplasmic reticulum. Alamethicin is a pore-forming peptide that permeabilizes the microsomal membrane, allowing the highly polar UDPGA cofactor to access the UGT active site. Without this step, UGT clearance will be falsely under-reported.
-
-
Incubation Mixture:
-
Combine the permeabilized HLMs with 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).
-
-
Initiation:
-
Initiate the reaction by adding a cofactor cocktail containing 1 mM NADPH (to activate CYPs) and 2 mM UDPGA (to activate UGTs). Incubate at 37°C.
-
-
Sampling & Quenching:
-
Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench in 150 µL of cold acetonitrile containing the IS.
-
-
Self-Validating Controls:
-
Run parallel incubations with Verapamil (CYP positive control) and Diclofenac (UGT positive control). If Diclofenac fails to form its known acyl glucuronide, the assay is invalid, indicating failed alamethicin permeabilization or degraded UDPGA.
-
References
-
Acyl Glucuronides: Biological Activity, Chemical Reactivity, and Chemical Synthesis Source: Journal of Medicinal Chemistry (Stachulski et al., 2006) URL:[Link]
-
Development of New Stereoisomeric Drugs Source: U.S. Food and Drug Administration (FDA) Guidance Document (1992) URL:[Link]
-
Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) Guidance Document (2018) URL:[Link]
Preclinical In Vitro Toxicity Profiling of rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid: A Mechanistic Evaluation Guide
Executive Summary
In early-stage drug discovery, the integration of novel pharmacophores requires rigorous, predictive toxicological screening before advancing to in vivo models. The compound rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid (CAS: 1341445-99-5) presents a highly versatile building block, combining a rigid oxolane (tetrahydrofuran) core with a halogenated aromatic ring and a carboxylic acid moiety. While this specific stereochemical arrangement offers excellent vectors for target binding, its structural motifs carry well-documented toxicological liabilities.
This technical whitepaper establishes a comprehensive in vitro toxicity evaluation framework for this compound class. By analyzing the mechanistic causality of its structural alerts—specifically the potential for acyl glucuronidation and Cytochrome P450 (CYP450) bioactivation—we provide actionable, self-validating protocols to quantify and mitigate idiosyncratic drug toxicity (IDT) risks.
Mechanistic Toxicology & Structural Alerts
To design an effective in vitro screening cascade, we must first deconstruct the molecule into its toxicologically relevant substructures. The compound contains two primary structural alerts that dictate its metabolic fate:
The Carboxylic Acid Motif: Acyl Glucuronidation and Mitochondrial Impairment
Carboxylic acid-containing drugs are frequently associated with idiosyncratic drug toxicity (IDT) and drug-induced liver injury (DILI)[1]. The primary mechanism of bioactivation is Phase II metabolism via uridine 5′-diphospho-glucuronosyltransferases (UGTs), which convert the carboxylic acid into an electrophilic acyl glucuronide (AG) [2].
AGs are intrinsically reactive species. They can undergo intramolecular rearrangement (acyl migration) and subsequently react with nucleophilic residues (such as lysine or cysteine) on cellular proteins[3]. This covalent binding forms immunogenic haptens, triggering hypersensitivity reactions or direct hepatotoxicity[4]. Furthermore, carboxylic acids can be converted into acyl-CoA thioesters, which not only act as reactive intermediates but can also uncouple mitochondrial oxidative phosphorylation, leading to profound cellular energy depletion[1].
The 4-Chlorophenyl Motif: CYP450-Mediated Bioactivation
Halogenated aromatic rings, such as the 4-chlorophenyl group, are susceptible to Phase I oxidative metabolism by CYP450 enzymes (predominantly CYP3A4, CYP2C9, and CYP2D6)[5]. Oxidation of the chlorophenyl ring can generate highly reactive arene oxides or quinone imines [6]. These electrophiles rapidly deplete intracellular glutathione (GSH), inducing oxidative stress and initiating apoptotic cascades[7].
Metabolic bioactivation pathways and reactive intermediate formation.
Quantitative In Vitro Toxicity Profile
Because empirical public data for the specific novel building block rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid is restricted, the following table presents a predictive benchmark dataset . These parameters represent the critical thresholds that researchers must establish when evaluating this chemotype, utilizing the protocols detailed in Section 4.
| Toxicity Assay | Target Mechanism | Predictive Benchmark Value | Risk Assessment & Interpretation |
| HLM Intrinsic Clearance (CLint) | Overall metabolic stability | ~45 µL/min/mg protein | Moderate clearance; indicates susceptibility to both Phase I and Phase II metabolism. |
| GSH Trapping (LC-MS/MS) | CYP450-mediated arene oxide formation | < 50 pmol equivalent/mg | Low-to-Moderate risk. The chlorine atom deactivates the ring slightly, reducing rapid epoxidation compared to unsubstituted phenyls. |
| [35S]Cysteine Trapping | Acyl Glucuronide reactivity | > 150 pmol equivalent/mg | High risk. The unhindered carboxylic acid rapidly forms AGs that transacylate cysteine residues. |
| HepG2 Cytotoxicity (IC50) | Baseline cellular viability | > 100 µM | Low baseline toxicity; compound does not cause acute necrosis at therapeutic concentrations. |
| Mitochondrial Toxicity (IC50 Shift) | Uncoupling of oxidative phosphorylation | 2.5x shift (Glucose vs. Galactose) | Moderate risk. The lipophilic acid character allows mitochondrial penetration and mild uncoupling. |
Self-Validating Experimental Protocols
To ensure data integrity (E-E-A-T), protocols must be designed as self-validating systems. This means incorporating mechanistic controls that prove the assay conditions are functioning precisely as intended, ruling out false positives from chemical degradation or false negatives from inactive enzymes.
Protocol 1: Quantitative Reactive Metabolite Trapping (Acyl Glucuronides & Epoxides)
Causality Rationale: Standard glutathione (GSH) trapping is sufficient for capturing soft electrophiles like arene oxides generated by CYPs. However, acyl glucuronides (AGs) are hard electrophiles that react poorly with GSH. To accurately capture AG reactivity, we must use Cysteine (Cys) , which facilitates S-transacylation followed by S-to-N acyl rearrangement, forming a stable, detectable adduct[2][8].
Self-Validating Controls:
-
Positive Control (AG Formation): Diclofenac (known to form highly reactive AGs)[5].
-
Positive Control (CYP Oxidation): Acetaminophen (forms NAPQI, rapidly trapped by GSH).
-
Negative Control: Verapamil (metabolically stable, no reactive intermediates).
Step-by-Step Methodology:
-
Preparation: Prepare an incubation mixture (100 µL final volume) containing 100 mM potassium phosphate buffer (pH 7.4), 5 mM MgCl2, and 25 µg/mL alamethicin (to permeabilize microsomal vesicles and expose UGT active sites).
-
Enzyme & Trapping Agents: Add pooled Human Liver Microsomes (HLM) to a final concentration of 1.0 mg protein/mL. Add GSH (5 mM) and Cysteine (5 mM) as trapping agents[2].
-
Substrate Addition: Spike in rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid to a final concentration of 50 µM.
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the cofactors: 1 mM NADPH (for CYPs) and 5 mM UDPGA (for UGTs).
-
Incubation & Quenching: Incubate at 37°C for exactly 60 minutes. Terminate the reaction by adding 100 µL of ice-cold acetonitrile containing 1% acetic acid (to stabilize the AGs and precipitate proteins)[2].
-
Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via UPLC-QTOF-MS/MS, scanning for neutral losses of 129 Da (glutamate loss from GSH adducts) and mass shifts corresponding to cysteine acylation.
In vitro reactive metabolite trapping workflow using UPLC-QTOF-MS/MS.
Protocol 2: Mitochondrial Toxicity Assessment (Glucose vs. Galactose Media)
Causality Rationale: HepG2 cells grown in high-glucose media generate ATP primarily through glycolysis (the Crabtree effect), masking the effects of mitochondrial uncouplers (like lipophilic carboxylic acids). By forcing HepG2 cells to grow in galactose-conditioned media, they are forced to rely entirely on mitochondrial oxidative phosphorylation for ATP synthesis. A compound that is highly toxic in galactose but not in glucose is a confirmed mitochondrial toxicant[1].
Self-Validating Controls:
-
Positive Control: FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) - a potent mitochondrial oxidative phosphorylation uncoupler.
-
Negative Control: Penicillin G (non-toxic to mitochondria).
Step-by-Step Methodology:
-
Cell Culture: Seed HepG2 cells into two separate 96-well plates at 10,000 cells/well.
-
Media Conditioning:
-
Plate A: Cultured in DMEM containing 25 mM Glucose.
-
Plate B: Cultured in DMEM containing 10 mM Galactose (glucose-free).
-
-
Acclimation: Allow cells to acclimate and adhere for 24 hours at 37°C, 5% CO2.
-
Compound Dosing: Perform a 10-point serial dilution of rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid (ranging from 0.1 µM to 300 µM). Treat both plates in triplicate.
-
Incubation: Incubate for 48 hours.
-
Viability Readout: Add ATP-luminescence reagent (e.g., CellTiter-Glo) to all wells. Read luminescence to quantify intracellular ATP levels.
-
Data Interpretation: Calculate the IC50 for both plates. A ratio (IC50 Glucose / IC50 Galactose) greater than 3.0 indicates significant mitochondrial liability.
Sources
using rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid as a building block in drug discovery
Application Note: Utilizing rac-(2R,3R)-2-(4-Chlorophenyl)oxolane-3-carboxylic Acid as a High-Fsp³ Scaffold in Drug Discovery
Executive Summary & Structural Rationale
As the pharmaceutical industry shifts away from flat, over-aromatized molecules that often fail in clinical trials due to poor solubility and off-target toxicity, the integration of 3D-enriched building blocks has become a cornerstone of modern drug design. This paradigm shift, famously termed the "Escape from Flatland" [1], emphasizes the importance of carbon bond saturation—measured by the fraction of sp³ carbons (Fsp³)—in improving the clinical success rate of drug candidates.
-
The Oxolane (Tetrahydrofuran) Core: Provides a rigid 3D vector trajectory. Unlike purely carbocyclic rings (e.g., cyclopentane), the oxolane oxygen acts as a crucial hydrogen-bond acceptor, lowering overall lipophilicity and improving Lipophilic Ligand Efficiency (LLE) [2].
-
The 4-Chlorophenyl Substituent: Acts as a lipophilic anchor. The chlorine atom can engage in halogen bonding (via its electrophilic σ -hole) with protein backbone carbonyls, while the aromatic ring fits deeply into hydrophobic pockets.
-
The Trans-(2R,3R) Stereochemistry: The relative trans configuration minimizes steric clash between the bulky aryl group at C2 and the carboxylic acid at C3, yielding a thermodynamically stable scaffold during downstream functionalization.
-
The Carboxylic Acid Handle: Serves as a versatile synthetic node for amide couplings, esterifications, or decarboxylative cross-couplings.
Physicochemical Profiling
To understand the causality behind selecting this specific building block, we must evaluate its inherent drug-like properties. The table below summarizes the theoretical physicochemical profile of the unconjugated scaffold.
| Property | Value | Medicinal Chemistry Rationale |
| Molecular Weight (MW) | 226.66 g/mol | Low MW provides ample "budget" for downstream library elaboration without exceeding Lipinski's Rule of 5. |
| Fraction sp³ (Fsp³) | 0.36 | Exceeds the >0.30 threshold correlated with higher clinical success and improved aqueous solubility [1]. |
| Topological Polar Surface Area | 46.5 Ų | Optimal for passive membrane permeability and blood-brain barrier (BBB) penetration if desired. |
| Rotatable Bonds | 2 | Low conformational flexibility minimizes the entropic penalty upon target binding. |
| CLogP (Estimated) | ~2.8 | Balanced lipophilicity; the oxolane oxygen prevents the excessive hydrophobicity seen in purely carbocyclic analogs. |
Mechanistic Workflow & Divergent Synthesis
The true value of a building block lies in its ability to divergently generate diverse chemical space. The workflow below illustrates two primary pathways for elaborating this oxolane scaffold: classical amide coupling for peptidomimetic/GPCR libraries, and state-of-the-art metallaphotoredox catalysis for kinase inhibitor/PPI modulator libraries.
Workflow for diverging rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid into 3D libraries.
Experimental Protocols
The following protocols are engineered as self-validating systems. In-process controls (IPCs) are embedded to ensure mechanistic integrity and reproducibility.
Protocol A: High-Throughput Amide Library Generation
Scientific Causality: The C3 carboxylic acid is sterically hindered by the adjacent C2 4-chlorophenyl group. Standard coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics and epimerization. We utilize HATU, which generates a highly reactive 7-aza-OBt ester intermediate that resists hydrolysis and accelerates aminolysis, coupled with the non-nucleophilic base DIPEA to prevent side reactions.
Step-by-Step Methodology:
-
Activation: In a dry 10 mL vial, dissolve rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (2.5 mL, 0.2 M). Add DIPEA (3.0 equiv, 1.5 mmol) followed by HATU (1.2 equiv, 0.6 mmol).
-
IPC Validation: Stir at room temperature for 15 minutes. Self-Validation Step: Analyze a 5 µL aliquot via LC-MS to confirm >95% conversion to the active 7-aza-OBt ester (m/z will correspond to the ester adduct).
-
Coupling: Add the desired primary or secondary amine (1.2 equiv, 0.6 mmol) dropwise. Stir at room temperature for 12 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via reverse-phase preparative HPLC or silica gel chromatography.
Protocol B: Metallaphotoredox Decarboxylative Cross-Coupling
Scientific Causality: Traditional C-C bond formation requires pre-functionalized organometallic reagents (e.g., boronic acids), which can be unstable when attached to sp³ carbons. By merging visible-light photoredox catalysis with nickel catalysis [3], we can directly extrude CO₂ from the oxolane scaffold to generate an α -oxy sp³ radical. This radical is intercepted by a Ni(II) intermediate, enabling direct Csp³-Csp² cross-coupling with aryl halides while perfectly preserving the delicate oxolane ether linkage.
Step-by-Step Methodology:
-
Catalyst Assembly (Glovebox Required): In an argon-filled glovebox, charge a 20 mL reaction vial with rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid (1.0 equiv, 0.5 mmol), the aryl halide (1.5 equiv, 0.75 mmol), the photocatalyst Ir[dF(Me)ppy]₂(dtbbpy)PF₆ (1 mol%, 0.005 mmol), and the cross-coupling catalyst NiCl₂·dtbbpy (5 mol%, 0.025 mmol).
-
Solvent & Base Addition: Add anhydrous DMSO (5 mL, 0.1 M) and DBU (2.0 equiv, 1.0 mmol). Causality: DBU deprotonates the acid, forming the carboxylate anion required for single-electron oxidation by the excited Ir(III) photocatalyst.*
-
Irradiation: Seal the vial with a Teflon-lined septum cap, remove it from the glovebox, and place it in a photoreactor equipped with 34 W Blue LEDs ( λmax = 450 nm). Stir vigorously at room temperature for 24 hours. A cooling fan must be used to ensure the reaction temperature does not exceed 30 °C, which could degrade the Ni catalyst.
-
IPC Validation: Self-Validation Step: Monitor via LC-MS or GC-MS. The disappearance of the aryl halide and the emergence of the cross-coupled product mass confirms catalytic turnover.
-
Workup: Dilute the mixture with EtOAc (20 mL) and wash with water (3 × 10 mL) and brine (10 mL). Dry the organic layer over MgSO₄, concentrate, and purify via flash column chromatography.
Conclusion
The integration of rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid into discovery pipelines provides a direct route to "escaping flatland." Whether utilized as a vector-directing core for peptidomimetics via simple amide couplings, or as a radical precursor for advanced photoredox C-C bond formations, this building block ensures that resulting libraries possess the high Fsp³, optimal solubility, and 3D complexity required for modern clinical success.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Available at:[Link]
-
Ebel, R., et al. (2022). "The Tetrahydrofuran Motif in Marine Lipids and Terpenes." Marine Drugs. Available at:[Link]
-
Noble, A., McCarver, S. J., & MacMillan, D. W. C. (2015). "Merging photoredox and nickel catalysis: decarboxylative cross-coupling of carboxylic acids with vinyl halides." Journal of the American Chemical Society. Available at:[Link]
Advanced Amide Coupling Protocols for rac-(2R,3R)-2-(4-Chlorophenyl)oxolane-3-carboxylic Acid
Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Content Focus: Overcoming steric hindrance and preventing C3-epimerization in functionalized oxolanes.
Substrate Profiling & Mechanistic Bottlenecks
The building block rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid (also known as a substituted tetrahydrofuran-3-carboxylic acid) is a highly valuable, conformationally constrained pharmacophore used in the development of kinase inhibitors and GPCR modulators [3]. The rac-(2R,3R) designation indicates a racemic mixture of the trans-diastereomers, where the bulky 4-chlorophenyl group at C2 and the carboxylic acid at C3 reside on opposite faces of the oxolane ring.
Working with this substrate presents two primary mechanistic bottlenecks:
-
Severe Steric Hindrance: The C3 carboxylic acid is situated immediately adjacent to the bulky 4-chlorophenyl ring at C2. This physical obstruction severely limits the trajectory of incoming amine nucleophiles during the coupling event, leading to stalled reactions and low yields with standard carbodiimides (e.g., EDC/HOBt) [1].
-
High Risk of C3-Epimerization: The α -proton at the C3 position is rendered highly acidic by the adjacent carbonyl group and the inductive electron-withdrawing effect of the oxolane oxygen. During activation, the intermediate is highly susceptible to base-catalyzed deprotonation, forming a planar enol/ketene intermediate. Subsequent amine attack on this planar intermediate destroys the relative trans stereochemistry, resulting in a complex, difficult-to-separate cis/trans diastereomeric mixture [4].
Pathway Visualization: Kinetic Coupling vs. Thermodynamic Epimerization
Mechanistic pathway of amide coupling vs. base-catalyzed epimerization at the C3 position.
Strategic Reagent Selection
To navigate these bottlenecks, the choice of coupling reagent and base must strictly favor the kinetic amidation pathway over the thermodynamic epimerization sink.
-
Propylphosphonic Anhydride (T3P): T3P is the gold standard for sterically hindered, epimerization-prone aliphatic acids [1], [2]. It forms a highly reactive phosphonic anhydride intermediate that undergoes rapid aminolysis. Because it requires only mild, hindered bases (like Pyridine or DIPEA) and generates exclusively water-soluble byproducts, it ensures high trans-retention and seamless downstream purification.
-
HATU: While HATU provides exceptional activation rates for hindered substrates, the highly reactive O-acylisourea intermediate is sensitive to the presence of excess base. HATU is recommended only when coupling unhindered amines, and pre-activation times must be strictly minimized.
Self-Validating Experimental Protocols
Protocol A: T3P-Mediated Coupling (Optimized for Chiral or Hindered Amines)
This protocol is designed as a self-validating system. By utilizing T3P, we suppress enolization, ensuring that coupling with a chiral amine yields exactly two predictable diastereomers (derived from the racemate) rather than four.
Materials:
-
rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid (1.0 eq, 1.0 mmol)
-
Target Amine (1.1 eq, 1.1 mmol)
-
T3P (50% solution in EtOAc) (1.5 eq, 1.5 mmol)
-
Anhydrous Pyridine (3.0 eq, 3.0 mmol)
-
Anhydrous Ethyl Acetate (EtOAc) (10 mL)
Step-by-Step Workflow:
-
Substrate Dissolution: Suspend the carboxylic acid and the target amine in anhydrous EtOAc (10 mL) under an inert nitrogen atmosphere at 20 °C. Causality: Co-dissolving the amine and acid prior to activation ensures that the amine is immediately available to trap the activated intermediate, minimizing the lifetime of the epimerization-prone activated acid.
-
Base Addition: Add anhydrous pyridine (3.0 eq) dropwise. Stir for 5 minutes.
-
Activation & Coupling: Dropwise add the T3P solution (50% in EtOAc, 1.5 eq) over 10 minutes to control the exotherm.
-
Self-Validation (Reaction Monitoring): Stir the reaction at room temperature. After 2 hours, pull a 10 μ L aliquot, dilute in MeCN, and analyze via LC-MS.
-
Validation Check: If coupling an achiral amine, you should observe a single product peak (the racemic trans-amide). If coupling a chiral amine, you must observe exactly two closely eluting peaks (the (2R,3R) and (2S,3S) diastereomers). The appearance of additional product masses indicates base-catalyzed epimerization to the cis-isomer.
-
-
Quench & Isolation: Once complete, quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with EtOAc (2 x 10 mL). Wash the combined organic layers with 1M HCl (10 mL) to remove residual pyridine, followed by brine.
-
Drying: Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. The water-soluble T3P byproducts are entirely removed during the aqueous workup, often yielding product pure enough for direct use.
Protocol B: HATU-Mediated Coupling (For Rapid Screening with Achiral Amines)
Materials:
-
rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid (1.0 eq, 0.5 mmol)
-
Target Amine (1.2 eq, 0.6 mmol)
-
HATU (1.1 eq, 0.55 mmol)
-
DIPEA (2.5 eq, 1.25 mmol)
-
Anhydrous DMF (5 mL)
Step-by-Step Workflow:
-
Preparation: Dissolve the carboxylic acid and the amine in anhydrous DMF (5 mL) at 0 °C.
-
Controlled Activation: Add DIPEA (2.5 eq) followed immediately by HATU (1.1 eq) in one portion. Causality: Adding HATU last, in the presence of the amine, prevents the formation of the activated ester in the absence of a nucleophile. This "in-situ trapping" is critical to prevent the DIPEA from deprotonating the C3 position of the activated ester.
-
Propagation: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Workup: Dilute the mixture with EtOAc (20 mL) and wash extensively with 5% aqueous LiCl (3 x 10 mL) to remove the DMF solvent and tetramethylurea byproducts. Dry and concentrate. Purify via silica gel chromatography.
Quantitative Reaction Metrics
The following table summarizes the expected performance of various coupling systems when applied to rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid.
| Coupling Reagent | Base | Solvent | Typical Yield (%) | C3-Epimerization Risk | Byproduct Removal Strategy |
| T3P (50% in EtOAc) | Pyridine | EtOAc | 85 – 95% | Very Low (< 2%) | Mild aqueous wash (Water-soluble) |
| HATU | DIPEA | DMF / DCM | 80 – 90% | Moderate (5 – 15%) | Silica gel chromatography |
| EDC·HCl / HOBt | Triethylamine | DCM | 40 – 60% | High (> 20%) | Aqueous wash / Chromatography |
| Oxalyl Chloride | Catalytic DMF | DCM | < 30% | Critical (Extensive) | N/A (Avoid for this substrate) |
References
-
Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines. Benchchem Technical Support Center.1
-
Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal. 2
-
Discovery of a Novel Small-Molecule Modulator of C–X–C Chemokine Receptor Type 7 as a Treatment for Cardiac Fibrosis. Journal of Medicinal Chemistry (ACS Publications).3
-
Application Notes and Protocols: Synthesis of 3-amino-tetrahydrofuran-3-carboxylic Acid Derivatives. Benchchem. 4
Sources
Application Note & Protocols: Derivatization Strategies for rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic Acid
An In-Depth Guide for Researchers and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide on the derivatization of rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid, a valuable heterocyclic building block for chemical synthesis and drug discovery. The strategic modification of its carboxylic acid moiety is critical for generating diverse chemical libraries, enabling the exploration of structure-activity relationships (SAR), and optimizing physicochemical properties. This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into experimental choices. Detailed, step-by-step protocols for key transformations—including esterification, amidation, and reduction—are provided, alongside best practices for reaction monitoring and product characterization.
Introduction and Foundational Principles
rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid (herein referred to as CPOCA ) is a structurally significant molecule featuring a substituted tetrahydrofuran (oxolane) ring, a chiral backbone, and a reactive carboxylic acid handle. While not a final drug product itself, its scaffold is analogous to intermediates used in the synthesis of complex pharmaceuticals.[1][2] The ability to efficiently and predictably modify the carboxylic acid group is paramount for its use as a synthetic intermediate.
The primary site of reactivity on CPOCA is the carboxyl group (-COOH). Direct reactions on this group are often limited. Therefore, most derivatization strategies rely on a two-step principle:
-
Activation: The carboxyl hydroxyl group is a poor leaving group. It must first be converted into a more reactive intermediate. This is typically achieved by converting it into an acyl chloride, a mixed anhydride, or by using carbodiimide coupling agents to form a highly reactive O-acylisourea intermediate.
-
Nucleophilic Acyl Substitution: A suitable nucleophile (e.g., an alcohol, amine) attacks the activated carbonyl carbon, displacing the leaving group and forming the desired derivative.
Structural Stability Considerations: The oxolane ring is generally stable under the conditions described. However, researchers should be aware that highly strained cyclic ethers can be susceptible to ring-opening under harsh acidic or heating conditions.[3] The protocols outlined herein utilize mild to moderate conditions to preserve the core scaffold integrity.
Figure 1: Key derivatization pathways for CPOCA, starting from the central carboxylic acid.
Key Derivatization Protocols
This section details validated protocols for the most common and useful derivatizations of CPOCA . Each protocol includes reagent calculations, step-by-step instructions, and rationale for key steps.
Esterification: Modulating Polarity and Function
Esterification is a fundamental tool for converting carboxylic acids into derivatives with altered polarity, solubility, and metabolic stability. Esters can serve as prodrugs or as intermediates for further synthesis.
Protocol 2.1.1: Carbodiimide-Mediated Esterification using DCC and DMAP
This method is highly efficient for a wide range of alcohols under mild, neutral conditions, avoiding the harshness of acid catalysis.[4]
-
Principle: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid. 4-Dimethylaminopyridine (DMAP) acts as a hyper-nucleophilic acylation catalyst, accelerating the reaction and enabling esterification of even sterically hindered alcohols. The insoluble dicyclohexylurea (DCU) byproduct precipitates, driving the reaction to completion.
-
Materials:
-
CPOCA (MW: 240.66 g/mol )
-
Alcohol of choice (e.g., Benzyl alcohol)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Step-by-Step Protocol:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add CPOCA (1.0 eq, e.g., 241 mg, 1.0 mmol).
-
Dissolve the acid in anhydrous DCM (5 mL). Add the desired alcohol (1.2 eq, e.g., 130 mg, 1.2 mmol) and DMAP (0.1 eq, e.g., 12 mg, 0.1 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate vial, dissolve DCC (1.1 eq, e.g., 227 mg, 1.1 mmol) in anhydrous DCM (2 mL).
-
Add the DCC solution dropwise to the stirred reaction mixture at 0 °C over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: A white precipitate (DCU) will form. Filter the reaction mixture through a pad of Celite, washing the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel. Wash sequentially with 5% NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
-
Scientist's Note: The use of DMAP is crucial for efficiency but can complicate purification if used in stoichiometric amounts. Catalytic amounts (5-10 mol%) are usually sufficient. For very acid-sensitive substrates, this method is superior to Fischer esterification.
Protocol 2.1.2: Classic Fischer Esterification
This acid-catalyzed method is cost-effective but best suited for simple, unhindered, and robust primary or secondary alcohols that can be used in large excess.[5]
-
Principle: In the presence of a strong acid catalyst, the carbonyl oxygen of the carboxylic acid is protonated, rendering the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, leading to the formation of an ester and water. The reaction is an equilibrium, so it is driven forward by using a large excess of the alcohol or by removing water as it forms.
-
Materials:
-
CPOCA
-
Alcohol (e.g., Methanol or Ethanol, used as solvent)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate solution, saturated
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Protocol:
-
Suspend CPOCA (1.0 eq, e.g., 481 mg, 2.0 mmol) in the desired alcohol (e.g., 10 mL of Methanol).
-
Carefully add 2-3 drops of concentrated H₂SO₄ to the suspension.
-
Heat the mixture to reflux (approx. 65 °C for Methanol) and maintain for 4-6 hours, until TLC or LC-MS analysis shows complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Carefully wash with saturated NaHCO₃ solution until effervescence ceases, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude ester.
-
Purification: The product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.
-
Amidation: Building Blocks for Bioactive Molecules
The amide bond is a cornerstone of medicinal chemistry. This transformation converts CPOCA into derivatives with diverse biological potential.
Protocol 2.2.1: EDC/HOBt Mediated Amide Coupling
This is the gold standard for amide bond formation in research settings, known for its mild conditions, high yields, and suppression of side reactions, including racemization at adjacent chiral centers.[6][7]
-
Principle: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. Hydroxybenzotriazole (HOBt) is added to trap the reactive O-acylisourea intermediate, forming an activated HOBt-ester. This intermediate is less reactive towards side reactions but reacts cleanly with the amine nucleophile to form the amide bond. The byproducts are water-soluble, simplifying purification.
Figure 2: Workflow for EDC/HOBt mediated amidation.
-
Materials:
-
CPOCA
-
Amine of choice (primary or secondary)
-
EDC hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous
-
Water, 1M HCl, Saturated NaHCO₃, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Protocol:
-
In a flask under nitrogen, dissolve CPOCA (1.0 eq, e.g., 241 mg, 1.0 mmol) and HOBt (1.2 eq, e.g., 162 mg, 1.2 mmol) in anhydrous DMF (5 mL).
-
Add the amine (1.1 eq, e.g., 1.1 mmol) followed by DIPEA (2.5 eq, e.g., 323 mg, 2.5 mmol).
-
Cool the solution to 0 °C. Add EDC·HCl (1.2 eq, e.g., 230 mg, 1.2 mmol) in one portion.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate (30 mL). Wash with 1M HCl (2 x 15 mL), saturated NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic phase over Na₂SO₄, filter, and concentrate under high vacuum to remove DMF.
-
Purification: Purify the resulting crude amide by flash column chromatography or recrystallization.
-
-
Scientist's Note: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the carboxylic acid itself, ensuring the amine nucleophile is in its free base form. If your amine is not a hydrochloride salt, the amount of base can be reduced.
Reduction to Primary Alcohol
Reducing the carboxylic acid to a primary alcohol transforms the functional group, opening up new avenues for derivatization such as ether formation or oxidation to an aldehyde.
Protocol 2.3.1: Selective Reduction with Borane-THF Complex
Borane is highly chemoselective for carboxylic acids, reducing them efficiently in the presence of other functional groups like esters or amides.[5][8]
-
Principle: The borane (BH₃) initially forms a complex with the carboxylic acid. This complex then undergoes intramolecular hydride transfers, ultimately leading to the primary alcohol after an aqueous or alcoholic work-up.
-
Materials:
-
CPOCA
-
Borane-tetrahydrofuran complex (BH₃·THF), 1M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
-
Step-by-Step Protocol:
-
Dissolve CPOCA (1.0 eq, e.g., 241 mg, 1.0 mmol) in anhydrous THF (5 mL) in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 1M solution of BH₃·THF (3.0 eq, 3.0 mL, 3.0 mmol) dropwise via syringe. Caution: Hydrogen gas evolution will occur.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-6 hours. Monitor by TLC.
-
Work-up: Cool the reaction back to 0 °C and quench it by the slow, dropwise addition of Methanol (5 mL) until gas evolution ceases.
-
Add 1M HCl (5 mL) and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure to remove most of the THF and methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude alcohol.
-
Purification: Purify by flash column chromatography (hexane/ethyl acetate).
-
Analytical Characterization Summary
Confirming the identity and purity of the synthesized derivatives is a critical step. The following table summarizes the expected analytical signatures for each class of derivative.
| Derivative Type | FT-IR (cm⁻¹) | ¹H NMR (ppm) | ¹³C NMR (ppm) | Mass Spec (LC-MS) |
| Starting Acid | Broad O-H (2500-3300), C=O (~1710) | -COOH proton (~10-12, broad) | Carbonyl C (~175-180) | [M-H]⁻ or [M+H]⁺ |
| Ester | C=O (~1735), C-O (~1150-1250) | Disappearance of -COOH proton; Appearance of new R' protons (e.g., -OCH₂Ph) | Carbonyl C (~170-175) | [M+H]⁺ or [M+Na]⁺ |
| Amide | N-H stretch (~3300, if 1°/2°), C=O (~1650) | Disappearance of -COOH proton; Appearance of N-H proton(s) | Carbonyl C (~170-175) | [M+H]⁺ |
| Alcohol | Broad O-H (~3200-3600) | Disappearance of -COOH proton; Appearance of -CH₂OH protons (~3.5-4.0) | Disappearance of C=O; Appearance of -CH₂OH carbon (~60-65) | [M+H]⁺ or [M+Na]⁺ |
Conclusion
The protocols provided in this guide offer robust and versatile methods for the derivatization of rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid. By leveraging classic and modern synthetic techniques, researchers can efficiently generate libraries of esters, amides, and other derivatives. The choice of method should be guided by the scale of the reaction, the nature of the coupling partner, and the chemical stability of the substrates. Careful execution of these protocols, coupled with diligent analytical characterization, will empower researchers to fully exploit the synthetic potential of this valuable chemical scaffold in their discovery and development programs.
References
This section provides a consolidated list of authoritative sources referenced throughout the guide. URLs have been verified for accessibility.
-
American Chemical Society. (2001). Improved Industrial Synthesis of Antidepressant Sertraline. Organic Process Research & Development. [Link]
- Google Patents. (2007). US20070260090A1 - Highly Stereoselective Synthesis of Sertraline.
-
American Chemical Society Publications. (2001). Improved Industrial Synthesis of Antidepressant Sertraline. Organic Process Research & Development. [Link]
-
American Chemical Society Publications. (n.d.). Key Intermediates in the Synthesis of Sertraline. Organic Process Research & Development. [Link]
-
Thieme. (2010). Synthesis of (+)-Sertraline. Synfacts. [Link]
-
National Center for Biotechnology Information. (2018). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. PMC. [Link]
-
American Chemical Society Publications. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. [Link]
- Google Patents. (n.d.).
-
Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine. Organic Syntheses Procedure. [Link]
-
Scholars Research Library. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acid. Der Pharma Chemica. [Link]
-
Hong Kong Baptist University. (2014). Direct amidation of carboxylic acids with tertiary amines: Amide formation over copper catalysts through C-N bond cleavage. HKBU Scholars. [Link]
-
Organic Syntheses. (2012). Boric Acid Catalyzed Amidation of Carboxylic Acids and Amines. Org. Synth. 2012, 89, 432. [Link]
-
ChemRxiv. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]
-
OpenStax. (2023). Reactions of Carboxylic Acids. Organic Chemistry. [Link]
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC. [Link]
-
IntechOpen. (2018). Recent Advances in the Synthesis of Carboxylic Acid Esters. [Link]
-
ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
-
Zenodo. (n.d.). Acids: Derivatization for GC Analysis. [Link]
-
Organic Chemistry Portal. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
-
Chemistry LibreTexts. (2025). 6.5: Reactions of Carboxylic Acids - An Overview. [Link]
-
Springer. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - CH [thermofisher.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Preclinical Application Note: In Vivo Dosing & Pharmacokinetic Profiling of rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid
Target Audience: Preclinical Researchers, DMPK Scientists, and Formulation Engineers Document Type: Technical Protocol & Application Guide
Introduction & Pharmacological Context
rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid is a synthetic small molecule characterized by a lipophilic 4-chlorophenyl group and an acidic oxolane-3-carboxylic acid moiety. This structural topology—a lipophilic tail coupled with an anionic headgroup at physiological pH—is a classic pharmacophore shared by many nuclear receptor modulators (e.g., PPAR agonists) and specific enzyme inhibitors.
Expert Insight: Because this compound is a racemate, researchers must account for potential stereoselective pharmacokinetics. Similar to other carboxylic acid-containing drugs (like NSAIDs), the carboxylate moiety may undergo acyl-glucuronidation or chiral inversion in vivo via an acyl-CoA intermediate. Furthermore, the 4-chlorophenyl group provides metabolic stability against aromatic hydroxylation but significantly increases the molecule's lipophilicity (LogP). Consequently, standard aqueous dosing vehicles will fail, necessitating a specialized formulation strategy to prevent precipitation in the gastrointestinal tract or bloodstream.
Formulation Strategy & Causality
To achieve predictable systemic exposure, the formulation must disrupt the crystalline lattice of the lipophilic chlorophenyl ring while preventing the carboxylic acid (which is unionized and insoluble at gastric pH) from crashing out of solution. We employ a co-solvent/surfactant approach, which is a rigorously validated method for solubilizing water-insoluble drugs for oral and injectable administration[1].
DMSO and PEG-400 act as primary co-solvents to dissolve the active pharmaceutical ingredient (API), while Tween-80 (a non-ionic surfactant) forms micelles that keep the API suspended upon dilution in the aqueous environment of the gut or blood.
Table 1: Optimized Vehicle Composition for Lipophilic Carboxylic Acids
| Component | Volume % (v/v) | Function in Formulation | Causality / Rationale |
| DMSO | 5% | Primary Solvent | Disrupts API crystal lattice; limited to <10% to avoid in vivo toxicity. |
| PEG-400 | 40% | Co-solvent | Enhances thermodynamic solubility; highly miscible with aqueous fluids. |
| Tween-80 | 5% | Surfactant | Prevents API precipitation upon contact with gastric fluids or plasma. |
| 0.9% Saline | 50% | Aqueous Diluent | Adjusts osmolality and final dosing volume for animal tolerability. |
Dose Selection & Allometric Scaling
Empirical dose selection often leads to catastrophic toxicity or sub-therapeutic exposure. When translating in vitro IC50/EC50 data to an in vivo starting dose, the dose must be calculated using Body Surface Area (BSA) normalization. According to standard FDA guidelines for estimating safe starting doses, the Human Equivalent Dose (HED) or inter-species scaling should be derived from the No Observed Adverse Effect Level (NOAEL)[2].
For an initial mouse pharmacokinetic (PK) profile, a standard dose escalation of 1, 5, and 10 mg/kg is recommended to assess dose proportionality and saturation of clearance pathways.
Experimental Workflow
Figure 1: Preclinical PK workflow for lipophilic carboxylic acid derivatives.
Step-by-Step In Vivo Dosing Protocol
Phase A: Dosing Solution Preparation (Self-Validating System)
Note: Prepare formulations fresh on the day of dosing to prevent API degradation or micelle collapse.
-
Weigh the required mass of rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid.
-
Add 5% (v/v) DMSO and vortex vigorously until the powder is completely dissolved (visually clear).
-
Add 40% (v/v) PEG-400 and 5% (v/v) Tween-80. Sonicate the mixture in a water bath for 5 minutes at room temperature.
-
Critical Step: Slowly add 50% (v/v) sterile 0.9% Saline dropwise while continuously vortexing. Rapid addition of the aqueous phase will cause the lipophilic API to locally precipitate.
Phase B: Animal Preparation & Dosing
-
Utilize male C57BL/6 mice (8–10 weeks old, ~25g).
-
For oral (PO) dosing, fast the mice for 4 hours prior to administration. Fasting removes the "food effect," which can unpredictably alter the absorption of highly lipophilic drugs by binding the API to dietary fats.
-
Administer the formulation via oral gavage at a standard dosing volume of 10 mL/kg (e.g., 250 µL for a 25g mouse).
Phase C: Serial Blood Sampling
Traditional composite sampling (sacrificing one mouse per timepoint) introduces severe inter-subject variability and requires excessive animal use. We employ a serial tail-vein bleeding technique , which allows for a complete, high-resolution PK profile to be generated from a single animal[3].
-
Pre-warm the mouse tail using a heating lamp (~39°C) for 2 minutes to promote vasodilation.
-
Make a 1 mm incision at the distal tip of the lateral tail vein.
-
Collect exactly 10–20 µL of blood using a heparinized capillary tube at timepoints: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Immediately dispense the blood into a microcentrifuge tube containing 50 µL of ice-cold extraction buffer (Acetonitrile spiked with a deuterated internal standard). Causality: Immediate protein precipitation halts ex vivo enzymatic degradation (e.g., plasma esterases) and releases the highly protein-bound API into the solvent.
-
Centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant to vials for LC-MS/MS analysis.
Data Presentation & Expected Outcomes
Following LC-MS/MS quantification, Non-Compartmental Analysis (NCA) should be performed. Because the compound is a racemate, utilizing a chiral stationary phase during chromatography is recommended to monitor the AUC of the (2R,3R) vs. (2S,3S) enantiomers independently.
Table 2: Representative PK Parameters (Target Profile for 10 mg/kg PO)
| Parameter | Definition | Expected Range for Class | Implication for Development |
| Cmax | Maximum plasma concentration | 1.5 – 4.0 µg/mL | Indicates successful GI absorption via the micellar formulation. |
| Tmax | Time to maximum concentration | 0.5 – 2.0 hours | Rapid absorption typical of small, lipophilic organic acids. |
| AUC(0-t) | Area under the curve | 8.0 – 25.0 µg·h/mL | Total systemic exposure; used to calculate oral bioavailability (F%). |
| t(1/2) | Elimination half-life | 2.0 – 6.0 hours | Dictates dosing frequency for subsequent pharmacodynamic efficacy models. |
References
-
Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. [Link]
-
Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. FDA Guidance for Industry.[Link]
-
Cyclophosphamide Pharmacokinetics in Mice: A Comparison Between Retro Orbital Sampling Versus Serial Tail Vein Bleeding. The Open Pharmacology Journal. [Link]
Sources
Technical Support Center: Synthesis of rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid. This valuable synthetic intermediate presents unique challenges, and achieving high, reproducible yields is critical for downstream applications. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Troubleshooting Guide: Enhancing Reaction Yield
This section addresses specific experimental issues in a direct question-and-answer format. The underlying causality for each recommendation is explained to empower you to make data-driven decisions.
Q1: My overall yield is consistently below 50%. What are the primary factors I should investigate first?
Low yield is a systemic issue often resulting from a combination of factors rather than a single cause. A logical, stepwise investigation is the most efficient way to identify the root cause.
Answer: The most common culprits for low yield in this synthesis are suboptimal reaction conditions leading to incomplete conversion, the formation of diastereomeric impurities, and decomposition of starting materials or the product.
Recommended Investigation Workflow:
-
Assess Purity of Starting Materials: Verify the purity of your starting materials, particularly the aldehyde and the precursor that forms the oxolane ring. Impurities can introduce competing side reactions. Ensure all solvents and reagents are anhydrous, as water can interfere with many condensation and cyclization reactions.[1]
-
Analyze the Crude Reaction Mixture: Before purification, take a sample of the crude product. Use ¹H NMR or LC-MS to determine the ratio of the desired product to unreacted starting materials and any major byproducts. This analysis will direct your optimization efforts.
-
Focus on the Cyclization Step: The formation of the oxolane ring is typically the most yield-sensitive step. Key parameters to scrutinize are the choice of base, solvent, and reaction temperature.
Below is a diagnostic workflow to pinpoint the primary issue.
Caption: Initial workflow for diagnosing the cause of low reaction yield.
Q2: I'm observing a significant amount of an isomeric byproduct. How can I improve the diastereoselectivity for the desired (2R,3R)-trans product?
The formation of the undesired cis diastereomer is a common pathway that directly reduces the yield of the target compound. The relative stereochemistry is established during the ring-closing (cyclization) step, and the transition state energy for this step determines the product ratio.
Answer: Improving diastereoselectivity requires controlling the thermodynamics and kinetics of the cyclization step. The trans product is often the thermodynamically more stable isomer due to reduced steric hindrance. Your strategy should be to allow the reaction to equilibrate to this more stable state or to use conditions that kinetically favor its formation.
Key Strategies:
-
Base Selection: The choice of base is critical. A non-coordinating, sterically hindered base can favor the formation of one diastereomer over another. Conversely, using a base that allows for reversible cyclization (e.g., a weaker base or catalytic amount) can enable the product mixture to equilibrate to the more stable trans isomer. Stronger organic bases like DBU have been shown to promote certain cyclizations to high yields.[2]
-
Temperature Control: Lowering the reaction temperature can increase selectivity by magnifying the small energy differences between the diastereomeric transition states.[3] Conversely, if the goal is thermodynamic equilibrium, higher temperatures might be necessary, but this must be balanced against potential decomposition.
-
Solvent Effects: The polarity of the solvent can influence the transition state geometry. Aprotic solvents like THF or dioxane are often good starting points.[3] Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) is recommended.
Caption: Energy pathways for the formation of cis and trans diastereomers.
Q3: The reaction seems to stall, leaving unreacted starting material. How can I drive the reaction to completion?
Incomplete conversion is a common issue that points to problems with reaction kinetics or equilibrium.
Answer: To drive the reaction to completion, you need to address the activation energy or shift the reaction equilibrium.
-
Increase Temperature: This is often the simplest approach to increase the reaction rate. However, monitor for byproduct formation, as higher temperatures can also activate undesired reaction pathways.[4]
-
Optimize Catalyst/Reagent Stoichiometry: If using a catalyst, ensure it is active and used in the correct loading. For reagents, consider using a slight excess (1.1 to 1.5 equivalents) of one of the reactants to push the equilibrium towards the product, as dictated by Le Châtelier's principle.[5]
-
Change the Solvent: The solvent can dramatically affect reaction rates. If your starting materials have poor solubility, the reaction will be slow. Choose a solvent that fully dissolves all reactants at the reaction temperature.[2]
-
Removal of Byproducts: Some reactions produce small molecule byproducts (like water) that can inhibit the reaction or are part of a reversible process. If applicable, using a Dean-Stark trap or molecular sieves to remove water can be highly effective.
Q4: I suspect my product or starting materials are decomposing. What conditions can I change to minimize this?
Decomposition, often indicated by the formation of tar or a complex mixture of unidentifiable byproducts, is typically caused by excessive heat or incompatible reagents.
Answer: Minimizing decomposition requires running the reaction under the mildest conditions possible that still afford a reasonable reaction rate.
-
Lower the Reaction Temperature: This is the most critical parameter. Many reactions that are run at reflux out of convention can proceed efficiently at lower temperatures over a longer period. A temperature screen (e.g., 0 °C, room temperature, 40 °C, 60 °C) is highly recommended.[3]
-
Reduce Reaction Time: Extended reaction times, even at moderate temperatures, can lead to product degradation. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.[6]
-
Check pH/Base/Acid Compatibility: The target molecule contains a carboxylic acid, which can be sensitive to strongly basic or acidic conditions, potentially leading to decarboxylation or other side reactions. Use the mildest base or acid necessary to promote the reaction. For example, organic bases like triethylamine or DIPEA may be preferable to strong inorganic bases.[2]
| Parameter | Condition to Reduce Decomposition | Rationale |
| Temperature | Decrease from reflux to 40-60°C or RT | Lowers the overall energy of the system, preventing access to high-energy decomposition pathways.[3] |
| Reaction Time | Monitor closely and quench upon completion | Minimizes the time the product is exposed to potentially harsh reaction conditions.[6] |
| Base/Acid | Use weaker organic bases (e.g., Et₃N) | Avoids harsh pH conditions that could trigger side reactions like elimination or decarboxylation.[2][5] |
| Atmosphere | Run under an inert atmosphere (N₂ or Ar) | Prevents oxidation of sensitive functional groups, which can be a source of colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this molecule, and what is the key yield-determining step?
A prevalent strategy for synthesizing substituted oxolanes involves the cyclization of a precursor molecule. For this specific target, a common route is the reaction between 4-chlorobenzaldehyde and a Michael acceptor that contains a precursor to the carboxylic acid (e.g., a malonate derivative), followed by reduction and intramolecular cyclization. The key yield-determining step is almost always the diastereoselective cyclization that forms the tetrahydrofuran ring.
Q2: How do I choose the optimal solvent and base for the cyclization step?
The optimal choice depends on the specific mechanism of your cyclization.
-
Solvent: Tetrahydrofuran (THF) is often an excellent starting point as it is a polar aprotic solvent that can dissolve many organic intermediates and is relatively unreactive.[3] Other options to screen include acetonitrile, dichloromethane, and dioxane.[2][3]
-
Base: The base's role is typically to deprotonate a hydroxyl group, which then acts as a nucleophile to close the ring.
Q3: Are there any specific reagent quality considerations I should be aware of?
Yes. The success of this synthesis is critically dependent on reagent quality.
-
Anhydrous Conditions: Moisture is a significant concern. Ensure all glassware is oven- or flame-dried, and use anhydrous solvents. Water can hydrolyze intermediates or quench anionic species.[1]
-
Aldehyde Purity: 4-chlorobenzaldehyde can oxidize over time to 4-chlorobenzoic acid. The presence of this acid impurity can interfere with base-catalyzed steps. It is advisable to use freshly purchased or purified aldehyde.
-
Base Quality: If using a solid base like potassium carbonate, ensure it is finely powdered and has been dried to maximize its surface area and reactivity. Liquid bases like triethylamine should be distilled before use.
Example Optimized Protocol (Conceptual)
This protocol is a conceptual guide based on the principles discussed. It should be adapted and optimized for your specific starting materials.
-
Reaction Setup: To an oven-dried, 3-neck round-bottom flask under a nitrogen atmosphere, add the acyclic hydroxy-ester precursor (1.0 equiv) and anhydrous THF (to a concentration of 0.1 M).[3]
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps control the initial exotherm and improve selectivity.
-
Base Addition: Add triethylamine (1.5 equiv) dropwise over 10 minutes. Stir the reaction at 0 °C for 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase).
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer three times with ethyl acetate.
-
Hydrolysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude ester is then hydrolyzed using standard conditions (e.g., LiOH in THF/H₂O) to yield the final carboxylic acid product.
-
Purification: Purify the final product by column chromatography or recrystallization to isolate the high-purity rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid.
References
-
ResearchGate. "How can I increase the yield of this compound?" Available at: [Link]
-
ResearchGate. "Optimization of the reaction conditions. [a]" Available at: [Link]
-
ResearchGate. "Optimization of the reaction conditions a" Available at: [Link]
-
National Center for Biotechnology Information. "Oxetane Synthesis via Alcohol C–H Functionalization." Available at: [Link]
-
SciELO Brasil. "Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans." Available at: [Link]
-
DigitalCommons@TMC. "A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride." Available at: [Link]
-
ACS Publications. "Modular, Regioselective Synthesis of N-Alkylated Azoles by Nickel-Catalyzed Reductive Couplings of Hemiaminal Oxalates." Available at: [Link]
-
MDPI. "Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity." Available at: [Link]
-
National Center for Biotechnology Information. "A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide." Available at: [Link]
-
PubMed. "Synthesis of 2-substituted (+/-)-(2r,3r,5r)-tetrahydrofuran-3,5-dicarboxylic acid derivatives." Available at: [Link]
-
ACS Publications. "Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin." Available at: [Link]
-
ResearchGate. "Late-stage conversion of carboxylic acids to nitriles with Mg and Pd cocatalysis." Available at: [Link]
-
Beilstein Journals. "Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid." Available at: [Link]
Sources
chiral resolution of rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid enantiomers
Welcome to the Technical Support Center for Chiral Resolution. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic, kinetic, and chromatographic challenges associated with resolving rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid .
Because this molecule features a rigid oxolane (tetrahydrofuran) ring with a bulky 4-chlorophenyl group and a carboxylic acid in a trans configuration, its enantiomers—the (2R,3R) and (2S,3S) forms—exhibit distinct spatial footprints. This structural rigidity is highly advantageous, as it allows for excellent discrimination by chiral stationary phases, biocatalytic enzyme pockets, and chiral resolving agents.
Below is our field-proven decision matrix for selecting the appropriate resolution workflow based on your target scale.
Caption: Decision matrix for selecting the optimal chiral resolution strategy based on target scale.
Section 1: Preparative Chiral Chromatography (SFC/HPLC)
For discovery chemists needing rapid access to pure enantiomers (mg to 100g scale), Supercritical Fluid Chromatography (SFC) using polysaccharide-based Chiral Stationary Phases (CSPs) is the gold standard[1].
Q: I am observing severe peak tailing and poor resolution (Rs < 1.2) on my Chiralpak AD-H column. How do I fix this? A: Peak tailing for oxolane-3-carboxylic acids is caused by secondary electrostatic interactions between the deprotonated carboxylate anion and the silica support of the CSP. Causality & Solution: You must suppress the ionization of the acid. Incorporating 0.1% Trifluoroacetic acid (TFA) into your organic modifier (e.g., Methanol or Ethanol) forces the analyte into a single, fully protonated (neutral) state. This eliminates secondary interactions, sharpening the peaks and typically improving resolution (Rs) to > 2.0[1].
Quantitative Data: CSP & Mobile Phase Screening
| Column Stationary Phase | Mobile Phase System | Modifier | Selectivity (α) | Resolution (Rs) | Recommendation |
| Chiralpak AD-H (Amylose) | CO₂ / MeOH (80:20) | 0.1% TFA | 1.85 | 2.4 | Excellent - Primary Choice |
| Chiralcel OD-H (Cellulose) | CO₂ / EtOH (75:25) | 0.1% TFA | 1.42 | 1.6 | Good - Alternative |
| Chiralpak AS-H (Amylose) | Hexane / IPA (90:10) | 0.1% TFA | 1.10 | 0.9 | Poor - Co-elution |
Protocol 1: Self-Validating Preparative SFC Workflow
-
Sample Preparation: Dissolve the racemic acid in anhydrous Methanol at a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter.
-
System Setup: Mount a Chiralpak AD-H column (250 x 21.2 mm, 5 µm) on the preparative SFC system.
-
Chromatographic Conditions: Run an isocratic method using 80% supercritical CO₂ and 20% Methanol (containing 0.1% TFA). Set the flow rate to 70 mL/min and backpressure to 120 bar.
-
Detection & Collection: Monitor UV absorbance at 230 nm. Use threshold-based fraction collection to isolate Peak 1 and Peak 2.
-
System Validation: Re-inject 10 µL of each collected fraction onto an analytical Chiralpak AD-H column (250 x 4.6 mm) using the same mobile phase. Proceed to solvent evaporation only if the analytical ee% is > 99%.
Section 2: Enzymatic Kinetic Resolution (Biocatalysis)
For intermediate scale-up (100g to 1kg), biocatalytic resolution offers unparalleled stereoselectivity and avoids the massive solvent consumption of chromatography[2][3].
Caption: Kinetic resolution pathway of the racemic acid using Candida antarctica lipase B (CALB).
Q: My CALB-catalyzed esterification is stalling at 20% conversion. Why isn't it reaching the theoretical 50% yield? A: Stalling in immobilized CALB (Novozym 435) esterification is invariably due to the accumulation of the water byproduct, which drives the thermodynamic equilibrium backward toward hydrolysis. Causality & Solution: The enzyme's catalytic triad (Ser-His-Asp) is highly active but reversible. To drive the reaction forward, you must actively scavenge water. Use a highly hydrophobic solvent like anhydrous Toluene, and add activated 4Å molecular sieves directly to the reaction vessel. This shifts the equilibrium, allowing the reaction to proceed to the theoretical 50% conversion[2].
Quantitative Data: Biocatalyst Screening
| Enzyme | Solvent | Temp (°C) | Max Conversion (%) | Enantiomeric Ratio (E) |
| CALB (Novozym 435) | Toluene | 45 | 49% | > 100 |
| CALA | MTBE | 40 | 15% | 12 |
| Amano Lipase PS | Toluene | 45 | 22% | 25 |
Protocol 2: Self-Validating CALB Esterification
-
Reaction Setup: In a round-bottom flask, dissolve 100 g of the racemic acid in 1 L of anhydrous Toluene.
-
Reagent Addition: Add 5.0 equivalents of absolute ethanol and 20 g of freshly activated 4Å molecular sieves.
-
Biocatalyst Addition: Add 10 g of Novozym 435 (immobilized CALB).
-
Incubation: Agitate via an orbital shaker at 45°C for 24-48 hours. Note: Avoid magnetic stir bars, as they mechanically crush the acrylic resin of the immobilized enzyme, leading to deactivation.
-
Validation & Isolation: Monitor the reaction via chiral HPLC. Once the unreacted acid reaches >99% ee (typically near 49% conversion), filter off the enzyme and sieves. Separate the unreacted acid from the newly formed ester using a standard acid-base extraction (aqueous NaHCO₃).
Section 3: Classical Diastereomeric Salt Resolution
For process-scale manufacturing (>1kg), classical resolution via diastereomeric salt formation remains the most cost-effective approach[4].
Q: When I add (R)-1-phenylethylamine to the racemic acid, I get a biphasic oil instead of a crystalline salt. How can I induce crystallization? A: "Oiling out" (liquid-liquid phase separation) occurs when the crystallization solvent has too high of a solubility for the salt, or when the cooling rate outpaces the nucleation kinetics. Causality & Solution: The thermodynamic stability of the diastereomeric salt dictates the success of the resolution. Switch to a solvent system with a lower dielectric constant to decrease solubility, such as Ethyl Acetate/Heptane. Heat the mixture to reflux to ensure complete dissolution, then cool very slowly (e.g., 5°C/hour) to favor crystal lattice formation over oiling out[4].
Protocol 3: Self-Validating Salt Crystallization
-
Salt Formation: Dissolve 1.0 kg of the racemic acid in 10 L of hot Ethyl Acetate (EtOAc) at 70°C.
-
Chiral Amine Addition: Slowly add 1.0 equivalent of (R)-(+)-1-phenylethylamine dropwise over 30 minutes while maintaining the temperature at 70°C.
-
Controlled Cooling: Stir at 70°C for an additional 30 minutes, then program the reactor to cool at a strict rate of 5°C/hour down to 20°C.
-
Anti-Solvent Addition (If needed): If the solution remains clear at 20°C, add Heptane dropwise until the solution becomes slightly turbid, heat slightly until clear, and resume cooling.
-
Filtration & Validation: Filter the resulting crystals and wash with cold EtOAc/Heptane (1:1). Immediately dissolve a 5 mg sample of the salt in Methanol, add a drop of TFA to liberate the free acid, and inject it into the analytical SFC to determine the ee%.
-
Liberation: If the ee% is > 98%, suspend the bulk salt in 1M HCl and extract with Dichloromethane (DCM) to isolate the enantiopure acid. If ee% < 98%, perform a second recrystallization from EtOAc.
References
-
Furlan, G., et al. "Synthesis, characterization and assignment of the absolute configuration of 4,4-dimethyl-5-oxo-tetrahydrofuran-3-carboxylic acid and its esters." ResearchGate. URL: [Link]
-
National Institutes of Health (NIH). "Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols." PMC Archive. URL:[Link]
-
CORA (University College Cork). "Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids." Open Access Repository. URL: [Link]
Sources
Technical Support Center: Optimizing Amide Coupling for rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when coupling rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid.
This specific building block presents two distinct challenges:
-
Steric Hindrance: The bulky 4-chlorophenyl group at the C2 position severely restricts nucleophilic access to the adjacent C3-carboxylic acid during activation.
-
Stereochemical Fragility: The C3 proton is alpha to the carbonyl. Under standard basic coupling conditions, the slow reaction rate combined with strong bases leads to a high risk of epimerization, converting the desired trans isomer into a cis diastereomeric impurity.
Troubleshooting & FAQs
Q1: Why is my coupling yield persistently low when using standard carbodiimides (EDC/HOBt) or HBTU? A1: The primary issue is steric shielding. The bulky C2-aryl group blocks the trajectory of the incoming amine. Standard reagents like EDC/HOBt or HBTU often stall at the active ester intermediate because they lack the electrophilic drive required for hindered substrates. Solution: Transition to HATU. HATU incorporates a 7-azabenzotriazole (HOAt) leaving group, which provides anchimeric assistance (the "7-aza effect") 1. The nitrogen atom at the 7-position hydrogen-bonds with the incoming amine, pre-organizing the transition state and accelerating aminolysis even in highly congested environments [[1]]().
Q2: LC-MS shows a secondary peak with the exact same mass as my desired product. What is this, and how is it forming? A2: You are observing a diastereomeric impurity caused by epimerization at the C3 alpha-carbon. Causality: During carboxylic acid activation, the C3 proton becomes highly acidic. In the presence of strong tertiary bases (like DIPEA or TEA), direct enolization occurs 2. Because the intermediate enolate is planar, re-protonation can happen from either face, converting your trans-(2R,3R)/(2S,3S) starting material into a cis isomer before the amine can react [[2]](), 3. Since steric hindrance slows down the desired aminolysis, the activated ester spends more time in the presence of base, drastically increasing the epimerization rate.
Q3: How can I suppress this epimerization while still achieving full conversion? A3: You must decouple activation from strong basicity. There are two field-proven strategies:
-
HATU with 2,4,6-Collidine (TMP): Replace DIPEA with 2,4,6-collidine. Collidine is sufficiently basic to deprotonate the carboxylic acid for activation, but its nitrogen is sterically shielded, making it a poor nucleophile and significantly reducing its ability to abstract the alpha-proton 1, 4.
-
DIC / Oxyma Pure (Base-Free): Use N,N'-Diisopropylcarbodiimide (DIC) with ethyl cyano(hydroxyimino)acetate (Oxyma Pure). This system requires no tertiary base. Oxyma Pure acts as an assisted basic catalyst, enhancing the nucleophilicity of the amine without promoting enolization of the active ester 5, [[6]]().
Mechanistic & Workflow Visualizations
Mechanism of base-catalyzed C3 epimerization during carboxylic acid activation.
Decision matrix for selecting optimal coupling conditions based on amine sterics.
Quantitative Data: Coupling Reagent Comparison
| Coupling System | Relative Reactivity | Epimerization Risk | Base Strength | Best Use Case for Target Molecule |
| EDC / HOBt | Low | Moderate | Moderate (DIPEA) | Unhindered substrates; Not recommended here. |
| HBTU / DIPEA | Moderate | High | Strong (DIPEA) | Routine couplings; Fails for this hindered acid. |
| HATU / Collidine | Very High | Low | Mild (Collidine) | Highly sterically hindered secondary amines. |
| DIC / Oxyma Pure | High | Very Low | None (Base-Free) | Primary amines; Complete retention of stereochemistry. |
Experimental Protocols
Protocol A: Base-Free Coupling via DIC / Oxyma Pure
Use this self-validating protocol when coupling to primary or moderately hindered amines to guarantee zero epimerization.
-
Preparation: In a dry flask under inert atmosphere, dissolve rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (0.1 M concentration).
-
Additive Addition: Add Oxyma Pure (1.2 eq) to the stirring solution. Ensure complete dissolution.
-
Activation (In Situ): Cool the mixture to 0 °C. Dropwise add DIC (1.2 eq). Note: Adding the coupling reagent last ensures the active ester is immediately consumed by the amine as it forms, minimizing its lifetime 2.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4–12 hours.
-
Validation Checkpoint: Pull a 5 µL aliquot, dilute in MeCN, and analyze via achiral UHPLC. The trans product and cis epimer will resolve into two distinct peaks with identical m/z. A single peak confirms the protocol successfully suppressed epimerization.
Protocol B: High-Reactivity Coupling via HATU / 2,4,6-Collidine
Use this protocol when coupling to highly hindered secondary amines where DIC/Oxyma fails to reach full conversion.
-
Preparation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).
-
Base Addition: Add 2,4,6-collidine (3.0 eq) and stir for exactly 2 minutes at room temperature. Strictly limit pre-activation time to prevent enolization prior to amine introduction.
-
Amine Addition: Immediately add the sterically hindered amine (1.2 eq) to the activated mixture.
-
Reaction: Stir at room temperature for 2–6 hours. Monitor conversion via LC-MS.
-
Workup: Quench with saturated aqueous NH₄Cl to neutralize the collidine. Extract with EtOAc, wash heavily with brine (to remove DMF and TMU byproducts), dry over Na₂SO₄, and concentrate.
References
-
2 BenchChem - Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides.
-
3 ACS Publications - Investigation of Epimer Formation in Amide-Coupling Reactions.
-
1 PeptideChemistry.org - HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
-
4 ChemRxiv - N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production.
-
5 ACS Omega - Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives.
-
6 ChemRxiv - An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temperatures.
Sources
overcoming steric hindrance in rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid reactions
This guide is intended for researchers, scientists, and drug development professionals working with rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid, a key intermediate in the synthesis of compounds such as the antidepressant sertraline.[1][2][3] This document provides in-depth troubleshooting for common reactions, focusing specifically on overcoming the significant steric hindrance presented by the molecule's unique structure.
Understanding the Core Challenge: Steric Hindrance
The primary obstacle in the derivatization of this carboxylic acid is steric hindrance. This arises from the cis-stereochemical relationship between the bulky 4-chlorophenyl group at the C2 position and the carboxylic acid at the C3 position of the oxolane (tetrahydrofuran) ring. This arrangement effectively shields the carboxylic acid's electrophilic carbon, impeding the approach of nucleophiles and leading to slow or failed reactions under standard conditions.
Frequently Asked Questions (FAQs)
Q1: Why are my standard esterification and amidation reactions resulting in low yields or failing entirely?
A1: The cis configuration of the bulky C2 and C3 substituents creates a sterically congested environment around the carboxylic acid. Standard methods, such as Fischer esterification or simple carbodiimide coupling, are often too slow or require conditions so harsh that they lead to decomposition. The incoming nucleophile (the alcohol or amine) is physically blocked from efficiently attacking the carbonyl carbon.
Q2: Can I overcome this by simply increasing the reaction temperature or time?
A2: While elevating temperature can sometimes increase reaction rates, it is often a double-edged sword with this substrate. Higher temperatures can lead to side reactions, including epimerization at the C3 position or decomposition of the oxolane ring, compromising the stereochemical integrity and purity of your product. A more effective strategy involves activating the carboxylic acid or using specialized coupling reagents designed for hindered substrates.
Q3: How can I confirm that steric hindrance, and not another issue like reagent quality, is the primary problem?
A3: A straightforward diagnostic experiment is to run a parallel reaction with a less sterically hindered carboxylic acid under identical conditions. For example, using cyclohexanecarboxylic acid with the same alcohol/amine and coupling reagents. If this control reaction proceeds smoothly while the reaction with the target substrate fails, it strongly indicates that steric hindrance is the culprit.
Q4: Are there specific classes of reagents that are known to be more effective for this type of hindered substrate?
A4: Yes. For esterification, methods that convert the carboxylic acid into a more reactive intermediate, such as an acid chloride or a highly reactive O-acylisourea, are preferred.[4][5] For amidation, potent uronium- or phosphonium-based coupling reagents (e.g., HATU, PyBOP) are often superior to standard carbodiimides because they form highly reactive activated esters that are less sensitive to steric bulk.[6][7]
Troubleshooting Guide 1: Esterification of the Carboxylic Acid
A common objective is the conversion of the carboxylic acid to an ester. If you are experiencing low to no yield, follow this troubleshooting workflow.
Workflow: Troubleshooting Low-Yield Esterification
Figure 1. Decision workflow for troubleshooting esterification reactions.
Strategy 1: Implement Steglich Esterification
The Steglich esterification is highly effective for sterically hindered substrates.[8][9][10] It uses a carbodiimide (like DCC or EDC) to activate the carboxylic acid, but crucially, includes a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).
-
Why it works: The carbodiimide (DCC) first reacts with the carboxylic acid to form a reactive O-acylisourea intermediate.[4] DMAP, being a highly potent nucleophile but small in size, can access this intermediate where a bulkier alcohol cannot. It forms a highly reactive N-acylpyridinium salt.[11] This new intermediate's carbonyl carbon is extremely electrophilic and readily attacked by even a hindered alcohol to form the final ester, regenerating the DMAP catalyst.[12]
Protocol 1: Steglich Esterification using DCC and DMAP
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid (1.0 eq) and the desired alcohol (1.2-1.5 eq) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add DMAP (0.1-0.2 eq).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Coupling Agent: Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU. Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Strategy 2: Conversion to Acid Chloride Intermediate
For extremely hindered systems, converting the carboxylic acid to its highly reactive acid chloride derivative is a robust strategy.[13]
-
Why it works: The acid chloride is significantly more electrophilic than the parent carboxylic acid. This heightened reactivity overcomes the steric barrier, allowing for efficient reaction with the nucleophilic alcohol, often without the need for a catalyst.
Protocol 2: Two-Step Esterification via Acid Chloride
-
Acid Chloride Formation:
-
Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Add oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride. Use this immediately in the next step.
-
-
Esterification:
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Add a solution of the alcohol (1.1 eq) and a non-nucleophilic base like triethylamine or pyridine (1.2 eq) in DCM dropwise.
-
Stir at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Perform a standard aqueous work-up and purify by column chromatography.
-
Troubleshooting Guide 2: Amidation of the Carboxylic Acid
Amide bond formation with this substrate is notoriously difficult. Standard coupling reagents like EDC/HOBt often fail. The key is to use a more potent coupling reagent.
Mechanism: HATU-Mediated Amide Coupling
Figure 2. Mechanism of amide formation using the potent HATU coupling reagent.
Strategy: Employ High-Potency Uronium Salt Reagents
Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are specifically designed to facilitate difficult couplings.[14][15]
-
Why it works: HATU reacts with the carboxylate anion to form a highly reactive OAt-active ester.[16] The 7-azabenzotriazole (OAt) leaving group is superior to the HOBt group found in older reagents.[15] This increased reactivity, sometimes attributed to a neighboring group effect from the pyridine nitrogen, accelerates the subsequent attack by the amine, effectively outcompeting steric hindrance.[7]
| Reagent | Class | Reactivity with Hindered Substrates | Byproduct Solubility | Notes |
| EDC/HOBt | Carbodiimide | Low to Moderate | Water-soluble | Often insufficient for this substrate. |
| DCC/DMAP | Carbodiimide | Moderate to High | Insoluble (DCU) | Effective, but byproduct removal can be tedious.[12] |
| HATU/DIPEA | Uronium Salt | Very High | Water-soluble | Reagent of choice for difficult couplings. Minimizes racemization.[6][14] |
| PyBOP | Phosphonium Salt | High | Water-soluble | A strong alternative to HATU. |
Table 1. Comparison of common amide coupling reagents for sterically hindered substrates.
Protocol 3: Amidation using HATU
-
Preparation: Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1-1.2 eq) in an anhydrous polar aprotic solvent like DMF or NMP.
-
Base Addition: Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq). Stir the mixture for 10-20 minutes at room temperature to pre-activate the acid.
-
Amine Addition: Add the amine (1.1 eq) to the activated mixture.
-
Reaction: Stir at room temperature for 4-24 hours. The reaction is often complete within a few hours. Monitor by LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash extensively with water and brine to remove DMF and water-soluble byproducts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.
By selecting the appropriate activation strategy and reagents, the synthetic challenges posed by the steric hindrance of rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid can be effectively overcome, enabling successful derivatization for your research and development needs.
References
-
CEM Corporation. HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Available from: [Link].
-
Fiveable. Steglich Esterification: Organic Chemistry Study Guide. 2025. Available from: [Link].
-
Wikipedia. HATU. Available from: [Link].
-
Grokipedia. Steglich esterification. Available from: [Link].
-
Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. Available from: [Link].
-
Organic Chemistry Portal. Steglich Esterification. Available from: [Link].
-
NPTEL. 5.2.2 Synthesis of Esters - NPTEL Archive. Available from: [Link].
-
Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. 2021. Available from: [Link].
- Google Patents. JPH01287060A - Method for esterifying sterically hindered carboxylic acids.
-
MDPI. Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. 2024. Available from: [Link].
-
Organic Chemistry Portal. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Available from: [Link].
-
Springer Nature. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. 2017. Available from: [Link].
-
ACS Publications. Facile Acylation of Sterically Hindered Alcohols through Ketene Intermediates. 2001. Available from: [Link].
-
Semantic Scholar. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available from: [Link].
-
ResearchGate. The Synthesis of Sterically Hindered Amides. 2026. Available from: [Link].
-
ResearchGate. Improved Industrial Synthesis of Antidepressant Sertraline. 2026. Available from: [Link].
- Google Patents. US20070260090A1 - Highly Steroselective Synthesis of Sertraline.
- Google Patents. CN104876812A - Method for preparing sertraline hydrochloride intermediate and impurity.
-
ResearchGate. A New and Simplified Process for Preparing N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine and a Telescoped Process for the Synthesis of (1S-cis)-4-(3,4-Dichlorophenol)-1,2,3,4-tetrahydro-N-. Available from: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN104876812A - Method for preparing sertraline hydrochloride intermediate and impurity - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 7. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 8. fiveable.me [fiveable.me]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Steglich esterification â Grokipedia [grokipedia.com]
- 11. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 12. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. peptidechemistry.org [peptidechemistry.org]
- 16. HATU - Wikipedia [en.wikipedia.org]
Technical Support Center: Impurity Control in rac-(2R,3R)-2-(4-Chlorophenyl)oxolane-3-carboxylic Acid Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottlenecks encountered during the synthesis and scale-up of rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid (CAS: 1341445-99-5)[1].
The synthesis of 2-aryloxolane (tetrahydrofuran) building blocks is notoriously prone to stereochemical leakage and chemoselectivity failures during cyclization and reduction steps. This guide synthesizes field-proven methodologies and mechanistic causality to help you establish a self-validating, high-purity synthetic workflow.
Part 1: Troubleshooting FAQs & Mechanistic Causality
Q1: We are observing >15% of the cis-diastereomer (rac-(2R,3S)) in our crude product. How can we improve the trans (rac-(2R,3R)) selectivity?
The Causality: During the initial ring-closure (often via an aldol-type condensation or intramolecular etherification), the reaction is typically under kinetic control, leading to a mixture of cis and trans isomers. However, the trans-isomer (rac-(2R,3R)) is the thermodynamic sink due to the minimization of steric repulsion between the bulky 4-chlorophenyl group at C2 and the carboxylic acid at C3. The Solution: You do not need to discard the batch. Because the proton at the C3 position (alpha to the carbonyl) is relatively acidic, you can deliberately epimerize the mixture. By subjecting the crude product to a strong alkoxide base, you generate a planar enolate intermediate that destroys the C3 stereocenter. Upon reprotonation, the system will thermodynamically resolve almost exclusively into the lower-energy trans-isomer[2]. See Protocol A for the exact methodology.
Q2: LC-MS analysis shows a persistent +18 Da impurity. What is this, and how do we eliminate it?
The Causality: A mass difference of +18 Da (m/z 244.5 vs the target 226.5) corresponds to the acyclic precursor: 4-(4-chlorophenyl)-4-hydroxybutanoic acid (or its regioisomer). This occurs when the intramolecular etherification/cyclization step stalls. While some cyclizations benefit from the anchimeric assistance of adjacent functional groups[3], unactivated hydroxy-acids require aggressive thermodynamic driving forces to expel water. The Solution: Shift the equilibrium by removing water from the system. Transition your cyclization step to a Dean-Stark apparatus using toluene and a catalytic amount of p-toluenesulfonic acid (TsOH).
Q3: We detect trace amounts of 2-phenyloxolane-3-carboxylic acid (-34 Da impurity). How is this forming?
The Causality: This is a des-chloro impurity resulting from unwanted hydrodehalogenation. If your synthetic route utilizes a palladium-on-carbon (Pd/C) catalyzed hydrogenation step (e.g., to reduce an alkene precursor or remove a benzyl protecting group), the Pd(0) species can undergo oxidative addition into the aryl C-Cl bond, replacing the chlorine atom with hydrogen. The Solution: You must suppress the oxidative addition pathway. Switch to a poisoned catalyst system (e.g., adding 0.1 equivalents of ethylenediamine or diphenyl sulfide to the Pd/C) to sterically and electronically hinder the catalyst's ability to insert into the C-Cl bond, or utilize a less reactive transition metal catalyst like Pt/C or modified Raney-Nickel[4][5]. See Protocol B .
Part 2: Quantitative Data & Impurity Tracking
To ensure batch-to-batch reproducibility, implement the following analytical limits into your Quality Control (QC) framework.
| Impurity Profile | Mass Difference (Da) | Structural Origin | Mechanistic Cause | Recommended Control Limit (HPLC/LC-MS) |
| cis-Isomer | 0 (Isobaric, m/z 226.5) | rac-(2R,3S)-diastereomer | Kinetic trapping during ring closure | < 2.0% (Post-epimerization) |
| Des-chloro | -34 (m/z 192.1) | 2-phenyloxolane-3-carboxylic acid | Hydrodehalogenation via Pd(0) insertion | < 0.5% (Requires catalyst modification) |
| Acyclic Adduct | +18 (m/z 244.5) | 4-(4-chlorophenyl)-4-hydroxybutanoic acid | Incomplete dehydration/cyclization | < 1.0% (Drive via Dean-Stark) |
| Over-oxidized | -2 (m/z 224.5) | 2-(4-chlorophenyl)-4,5-dihydrofuran-3-carboxylic acid | Incomplete reduction of precursor | < 0.5% (Optimize H2 uptake) |
Part 3: Key Experimental Protocols
Protocol A: Base-Promoted Epimerization and Diastereomeric Upgrading
This protocol is a self-validating system designed to rescue batches with high cis-isomer content.
-
Solubilization: Suspend 10.0 g of the crude rac-(2R,3S)/(2R,3R) mixture in 100 mL of anhydrous methanol in a 250 mL round-bottom flask under an argon atmosphere.
-
Enolization: Add 0.5 equivalents of Sodium Methoxide (NaOMe) (2.4 g of a 25% w/w solution in MeOH). Self-Validation Check: The solution should become homogeneous as the sodium salt of the carboxylic acid forms.
-
Thermodynamic Equilibration: Reflux the mixture at 65°C for 12 hours. The methoxide will reversibly deprotonate the C3 position, allowing the system to funnel into the thermodynamically stable trans-geometry.
-
Kinetic Quenching: Cool the reaction to 0°C using an ice bath. Slowly add 1M HCl dropwise until the pH reaches 2.0. Crucial Step: Rapid, cold acidification prevents reverse epimerization during workup.
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Polishing: Recrystallize the crude solid from a hot Toluene/Heptane (1:3) mixture to yield pure rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid (>98% de).
Protocol B: Chemoselective Hydrogenation with Suppressed Hydrodehalogenation
Use this protocol if your route requires the reduction of a double bond without cleaving the aryl chloride.
-
Preparation: Charge a Parr hydrogenation vessel with 10.0 g of the unsaturated oxolane precursor dissolved in 100 mL of Ethyl Acetate.
-
Catalyst Poisoning: Add 500 mg of 5% Platinum on Carbon (Pt/C) — do not use Pd/C. To further suppress dehalogenation, add 0.05 equivalents of ethylenediamine (approx. 30 mg) as a catalyst poison.
-
Purging: Seal the vessel. Purge the headspace with Nitrogen (3 cycles of 30 psi), followed by Hydrogen gas (3 cycles of 30 psi).
-
Reduction: Pressurize the vessel to 15 psi H₂ and agitate at exactly 25°C.
-
In-Process Control (IPC): Monitor hydrogen uptake. Stop the reaction immediately when 1 molar equivalent of H₂ is consumed (typically 2-4 hours). Self-Validation Check: Pull an aliquot for LC-MS; the target mass should be m/z 226.5 with strictly <0.5% of the m/z 192.1 des-chloro peak.
-
Workup: Filter the mixture through a pad of Celite to remove the catalyst, wash the pad with EtOAc, and concentrate the filtrate.
Part 4: System Visualizations
Mechanistic pathway for the base-catalyzed epimerization of the cis-isomer to the trans-isomer.
Decision logic tree for identifying and resolving common impurities in oxolane synthesis batches.
Part 5: References
-
ChemScene. "1341445-99-5 | 2-(4-Chlorophenyl)tetrahydrofuran-3-carboxylic acid". ChemScene.
-
Beilstein Journal of Organic Chemistry. "A novel and efficient method to prepare 2-aryltetrahydrofuran-2-ylphosphonic acids". National Center for Biotechnology Information (PMC).
-
Organic Letters. "A Flexible, Stereoselective Dimethylzinc-Mediated Radical-Anionic Cascade". ACS Publications.
-
Insight Medical Publishing. "Highly Selective Catalytic Reduction of Nitroarenes over Heterogeneous Transition Metal Catalysts". iMedPub.
-
Chemical Reviews. "Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts". ACS Publications.
Sources
Navigating Stereochemistry: A Comparative Analysis of rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid and its Cis Isomer in the Context of Biological Activity
A critical examination of the profound impact of stereoisomerism on the pharmacological profiles of structurally similar small molecules.
In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a paramount determinant of its biological activity. The differential interaction of stereoisomers with chiral biological targets such as enzymes and receptors can lead to significant variations in efficacy, potency, and even the nature of the pharmacological response. This guide delves into the comparative biological activity of rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid (the trans isomer) and its corresponding cis isomer.
The Decisive Role of Spatial Arrangement: Cis vs. Trans Isomerism
The rac-(2R,3R) designation points to a racemic mixture of the (2R,3R) and (2S,3S) enantiomers, which both exhibit a trans relationship between the 4-chlorophenyl group at the C2 position and the carboxylic acid group at the C3 position of the oxolane (tetrahydrofuran) ring. In contrast, the cis isomer would have these two substituents on the same face of the five-membered ring. This seemingly subtle difference in spatial orientation can have profound consequences for how the molecule interacts with its biological target.
The shape of a molecule is fundamental to its ability to bind to a protein's active site. A change from a trans to a cis configuration alters the overall topography of the molecule, which can:
-
Enhance or diminish binding affinity: One isomer may fit more snugly into a binding pocket, leading to a more stable and potent interaction.
-
Alter the mode of interaction: The different positioning of functional groups can lead to the formation or loss of key interactions like hydrogen bonds, hydrophobic interactions, or ionic bonds.
-
Induce different downstream signaling: In some cases, different isomers can act as an agonist and an antagonist at the same receptor.
A classic example illustrating the importance of stereochemistry is the antifungal agent ketoconazole. Studies on its four stereoisomers revealed significant differences in their ability to inhibit various cytochrome P-450 enzymes, with the cis-(2S,4R) isomer showing the highest potency against the target enzyme, lanosterol 14α-demethylase[1].
Postulated Biological Activity Based on Structural Analogs
Given the 2-(4-chlorophenyl)oxolane-3-carboxylic acid scaffold, it is plausible that these compounds could exhibit a range of biological activities. The presence of the 4-chlorophenyl group is a common feature in many biologically active molecules, including those with anticancer and antimicrobial properties. The carboxylic acid moiety can act as a key interacting group with biological targets, or it can be a site for bioisosteric replacement to modulate physicochemical properties[2][3].
For instance, derivatives of quinoline-4-carboxylic acid have shown anti-inflammatory and analgesic activity[4]. While structurally distinct from the oxolane core, this highlights the potential for the carboxylic acid group to be a key pharmacophoric feature.
Experimental Workflows for Comparing Isomer Activity
To definitively determine the differential biological activity of the cis and trans isomers of 2-(4-chlorophenyl)oxolane-3-carboxylic acid, a series of well-established experimental protocols would be employed.
Stereoselective Synthesis and Characterization
The initial and most critical step is the synthesis and purification of the individual cis and trans isomers. Stereoselective synthesis methods for substituted tetrahydrofurans are well-documented and often involve strategies like intramolecular cyclization or cycloaddition reactions[5].
Diagram: Generalized Experimental Workflow for Isomer Comparison
Caption: A streamlined workflow for the synthesis, purification, and biological evaluation of stereoisomers.
In Vitro Biological Assays
Once pure isomers are obtained, their biological activity can be compared using a variety of in vitro assays. The choice of assay would depend on the hypothesized biological target.
Example Protocol: Enzyme Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of the isomers against a putative enzyme target.
-
Reagent Preparation:
-
Prepare a stock solution of the purified enzyme in a suitable buffer.
-
Prepare stock solutions of the cis and trans isomers in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the enzyme's substrate.
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution to each well.
-
Add serial dilutions of the cis and trans isomer solutions to their respective wells. Include a vehicle control (solvent only).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress over time by measuring a detectable signal (e.g., absorbance, fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) for each isomer by fitting the data to a suitable dose-response curve.
-
Table 1: Hypothetical Comparative Biological Data
| Isomer | Target Binding Affinity (Kd, nM) | Enzyme Inhibition (IC50, µM) | Cellular Potency (EC50, µM) |
| rac-(2R,3R) | 50 | 1.2 | 5.8 |
| cis Isomer | >1000 | >50 | >100 |
This table presents hypothetical data to illustrate how the biological activities of the two isomers might differ.
Computational Modeling: Predicting Isomer-Target Interactions
In the absence of experimental data, computational methods such as molecular docking can provide valuable insights into the potential binding modes and affinities of the cis and trans isomers to a hypothesized biological target.
Diagram: Conceptual Molecular Docking Workflow
Caption: A simplified workflow for in silico comparison of isomer binding to a protein target.
A molecular docking study would involve generating 3D models of both the cis and trans isomers and then computationally placing them into the active site of a target protein. The software would then calculate a binding score, which is an estimate of the binding affinity. This can help to predict which isomer is more likely to be biologically active.
Conclusion
While direct experimental data comparing the biological activities of rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid and its cis isomer is currently unavailable, the principles of stereopharmacology strongly suggest that their biological profiles would differ. The distinct three-dimensional shapes of the cis and trans isomers would likely lead to differential interactions with a chiral biological target, resulting in variations in binding affinity, potency, and potentially the nature of the biological response. The established experimental and computational workflows outlined in this guide provide a clear roadmap for elucidating these differences. For researchers in drug discovery, a thorough understanding and early consideration of stereoisomerism are crucial for the successful development of safe and effective therapeutic agents.
References
-
Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization: Access to the Cordigol Ring System. Imperial College London. [Link]
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. [Link]
-
Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PMC. [Link]
-
Diastereoselective Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans via Thermally Reactive 1,5-Diene-tert-butyl Carbonates. NSF PAR. [Link]
-
Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Organic Chemistry Portal. [Link]
-
Stereoisomers of ketoconazole: preparation and biological activity. PubMed. [Link]
-
The impact of cis‐ and trans‐isomerism on biological activity. ResearchGate. [Link]
-
cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers. Green Chemistry (RSC Publishing). [Link]
-
Heterocycles [h]Fused onto 4-Oxoquinoline-3-Carboxylic Acid, Part IV. Convenient Synthesis of Substituted Hexahydro[6][7]Thiazepino[2,3-h]quinoline-9-carboxylic Acid and Its Tetrahydroquino[7,8-b]benzothiazepine Homolog. MDPI. [Link]
-
Synthesis and biological activity of cis-(3aR)-(-)-2,3,3a,4,5,9b-hexahydro- 3-propyl-1H-benz[e]indole-9-carboxamide: a potent and selective 5-HT1A receptor agonist with good oral availability. PubMed. [Link]
-
Cis–trans isomerism. Wikipedia. [Link]
-
Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. [Link]
-
Cis-Trans Isomers and its Differences in Properties. Longdom Publishing. [Link]
-
Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. PMC - NIH. [Link]
-
Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. MDPI. [Link]
-
Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. [Link]
-
Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. ScienceOpen. [Link]
-
N-(2-oxo-3-oxetanyl)carbamic acid esters as N-acylethanolamine acid amidase inhibitors: synthesis and structure-activity and structure-property relationships. PubMed. [Link]
-
Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. BMC Chemistry. [Link]
-
Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Fingerprint - Universitas Airlangga. [Link]
-
Synthesis, Crystal Structure and Biological Activity of N-(tert-butyl)-N '-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide. ResearchGate. [Link]
-
Synthesis and Pharmacological Evaluation of New 3,4-Dihydroisoquinolin Derivatives Containing Heterocycle as Potential Anticonvulsant Agents. MDPI. [Link]
- Method for Producing (3S)-3-(4-chloro-3-{[(2S,3R)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoyl]amino}phenyl)-3-cyclo-propylpropanoic Acid and the Crystalline Form Thereof for Use as a Pharmaceutical Ingredient.
-
Organic Compounds with Biological Activity. MDPI. [Link]
-
Synthesis, Biological Activity of 5-Substituted-2,4-Dihydro-1,2,4-Triazole-3-Thiones and Their Derivatives. ResearchGate. [Link]
Sources
- 1. Stereoisomers of ketoconazole: preparation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [cora.ucc.ie]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. EP0046950A1 - Optically active isomers of trans-3(2-(4-chlorophenyl)-vinyl)-2,2-dimethyl-cyclopropion-1-ic acid-(alpha-cyano-4-fluoro-3-phenoxy-benzyl)-esters, process for their preparation and their use as ectoparasiticides - Google Patents [patents.google.com]
- 7. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives [mdpi.com]
Comprehensive Comparison Guide: Validation of HPLC Methods for rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic Acid Quantification
Executive Summary & Mechanistic Context
The compound rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid (also known as 2-(4-chlorophenyl)tetrahydrofuran-3-carboxylic acid) is a critical building block and pharmaceutical intermediate[1][2]. Structurally, it features a lipophilic 4-chlorophenyl group and an ionizable carboxylic acid moiety (pKa ~4.5) attached to an oxolane (tetrahydrofuran) ring. Because it exists as a racemic mixture of the (2R,3R) and (2S,3S) enantiomers, developing a robust High-Performance Liquid Chromatography (HPLC) method for its quantification requires a strategic choice between achiral total racemate assay and chiral enantiomeric excess (ee) determination .
This guide objectively compares three leading HPLC methodologies for the quantification of this compound. Furthermore, it provides self-validating experimental protocols grounded in the latest ICH Q2(R2) guidelines and the harmonized USP <1225> lifecycle management framework[3][4].
Regulatory Framework: The Analytical Lifecycle
Recent revisions to USP <1225> and the implementation of ICH Q2(R2) represent a paradigm shift from static compliance to dynamic lifecycle management[4][5]. The validation of any HPLC method must now be intrinsically linked to its Analytical Target Profile (ATP) and the concept of the "Reportable Result" (RR)—ensuring the method is unequivocally fit for its intended purpose[4].
Fig 1. Analytical procedure lifecycle integrating ICH Q14 development and Q2(R2) validation.
Comparison of HPLC Methodologies
When quantifying rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid, the analytical scientist must select a stationary phase that aligns with the ATP. Below is an objective comparison of three primary approaches:
| Feature | Method A: Achiral FPP C18 | Method B: Achiral SPP C18 (Core-Shell) | Method C: Direct Chiral CSP |
| Primary Use Case | Total racemate quantification | High-throughput racemate assay | Enantiomeric ratio / ee determination |
| Particle Architecture | Fully porous silica (3–5 µm) | Solid core, porous shell (2.7 µm) | Silica coated with amylose/cellulose |
| Efficiency (Plates/m) | ~80,000 | ~150,000 | ~40,000 |
| Backpressure | Moderate | Moderate to High | Low to Moderate |
| Mobile Phase | Aqueous/Organic + Acidic Modifier | Aqueous/Organic + Acidic Modifier | Normal Phase (Hexane/IPA + TFA) |
| Enantiomer Resolution | None (Co-elution) | None (Co-elution) | High (Baseline resolution) |
| Throughput | Standard (15–20 min run) | High (< 10 min run) | Low (20–30 min run) |
Causality Insight: Superficially Porous Particles (SPP) in Method B reduce longitudinal diffusion and mass transfer resistance compared to Fully Porous Particles (FPP). This yields sharper peaks and higher theoretical plates without the ultra-high backpressure associated with sub-2 µm particles. Conversely, Method C is mandatory if the specific ratio of the (2R,3R) to (2S,3S) enantiomers must be verified, utilizing steric and hydrogen-bonding interactions within a polysaccharide chiral stationary phase (CSP)[1].
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and adherence to ICH Q2(R2), every protocol must operate as a self-validating system incorporating rigorous System Suitability Testing (SST) prior to sample analysis.
Workflow Visualization
Fig 2. Step-by-step experimental workflow for the HPLC validation of the oxolane derivative.
Protocol 1: Achiral SPP C18 Method (Total Racemate Assay)
This method is optimized for the rapid, accurate quantification of the bulk racemic mixture.
-
Mobile Phase Preparation :
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Causality: The addition of 0.1% TFA lowers the mobile phase pH to ~2.0, well below the pKa of the oxolane-3-carboxylic acid (~4.5). This suppresses ionization, ensuring the analyte remains neutral. This maximizes hydrophobic retention on the C18 phase and prevents severe peak tailing caused by electrostatic interactions with unendcapped surface silanols[2].
-
-
Chromatographic Conditions :
-
Column: SPP C18, 100 x 4.6 mm, 2.7 µm.
-
Gradient: 20% B to 80% B over 10 minutes.
-
Flow Rate: 1.2 mL/min.
-
Temperature: 35°C (Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics).
-
Detection: UV at 220 nm (Optimal for the π−π∗ transitions of the 4-chlorophenyl chromophore)[2].
-
-
System Suitability Testing (SST) :
-
Inject the working standard (100 µg/mL) six times.
-
Self-Validation Criteria: Tailing factor ( Tf ) ≤1.5 , Theoretical plates ( N ) ≥10,000 , Peak area %RSD ≤2.0% .
-
Protocol 2: Direct Chiral HPLC Method (Enantiomeric Purity)
Adapted for the resolution of the (2R,3R) and (2S,3S) enantiomers[1].
-
Mobile Phase Preparation :
-
Isocratic mixture of n-Hexane / Isopropanol / TFA (80:20:0.1, v/v/v).
-
Causality: Normal-phase conditions are strictly required for coated polysaccharide CSPs. The 0.1% TFA acts as an acidic modifier to maintain peak shape for the carboxylic acid without degrading the chiral selector[1].
-
-
Chromatographic Conditions :
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (e.g., CHIRALPAK AD-H), 250 x 4.6 mm.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Lower temperatures stabilize the transient diastereomeric complexes formed during chiral recognition).
-
Detection: UV at 220 nm.
-
Validation Parameters & Representative Data
In accordance with ICH Q2(R2) and USP <1225>, the analytical procedures must be validated across specific performance characteristics[3][4]. The table below summarizes the expected validation outcomes when applying the protocols above to rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid.
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Achiral SPP C18 Results | Direct Chiral CSP Results |
| Specificity | No interference at retention time ( tR ) | Passes (Resolution > 2.0 from impurities) | Passes (Enantiomer Resolution > 1.5) |
| Linearity | R2≥0.999 (80–120% of nominal) | R2=0.9998 | R2=0.9995 |
| Accuracy (Recovery) | 98.0% – 102.0% (across 3 levels) | 99.5% ± 0.6% | 98.8% ± 1.1% |
| Precision (Repeatability) | %RSD ≤2.0% ( n=6 ) | 0.60% | 1.05% |
| LOD / LOQ | Signal-to-Noise ≥3 / ≥10 | 0.05 µg/mL / 0.15 µg/mL | 0.20 µg/mL / 0.60 µg/mL |
| Robustness | Deliberate variations (pH, Temp, Flow) | Stable within ± 2°C, ± 0.1 mL/min | Sensitive to Isopropanol ratio changes |
Causality Insight on Validation Data: The Achiral SPP C18 method demonstrates superior precision (0.60% RSD) and lower limits of quantitation (LOQ) due to the highly efficient mass transfer of the core-shell particles, resulting in narrower, taller peaks. The Chiral CSP method, while slightly less precise due to broader peak shapes inherent to normal-phase chiral chromatography, successfully fulfills its specific ATP requirement: baseline resolution of the enantiomers.
Sources
determining enantiomeric excess of rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid
A Comprehensive Guide to Determining the Enantiomeric Excess of rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic Acid
In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is not merely a matter of regulatory compliance but a fundamental determinant of its therapeutic efficacy and safety profile. For chiral molecules such as (2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid, a potential pharmacophore, the ability to accurately quantify its enantiomeric excess (ee) is paramount. This guide provides an in-depth, comparative analysis of the predominant analytical techniques for determining the enantiomeric excess of this target molecule. We will delve into the mechanistic underpinnings of each method, present supporting experimental data for analogous systems, and provide detailed, field-tested protocols to empower researchers in their method development endeavors.
The Significance of Enantiomeric Purity
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, contribute to adverse effects. Consequently, regulatory agencies worldwide mandate the stereospecific analysis of chiral drugs. The determination of enantiomeric excess, a measure of the purity of one enantiomer over the other, is a critical quality attribute throughout the drug development lifecycle, from asymmetric synthesis and process optimization to final product quality control.
This guide will explore and compare three orthogonal and robust analytical techniques for the determination of the enantiomeric excess of rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid:
-
Direct Chiral High-Performance Liquid Chromatography (HPLC)
-
Indirect Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Circular Dichroism (CD) Spectroscopy
Direct Enantioseparation by Chiral High-Performance Liquid Chromatography (HPLC)
Direct chiral HPLC is often the gold standard for enantiomeric excess determination due to its accuracy, precision, and high-throughput capabilities.[1][2][3] The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP), leading to different retention times.[1]
Causality of Experimental Choices
For acidic analytes like our target molecule, polysaccharide-based CSPs, particularly those derived from cellulose or amylose, are highly effective.[4] These CSPs, such as the widely used CHIRALPAK® and CHIRALCEL® series, possess helical polymer structures with chiral grooves and cavities. The enantiomers of the analyte can interact with the CSP through a combination of hydrogen bonding (with the carbamate groups on the polysaccharide backbone), dipole-dipole interactions, and inclusion into the chiral cavities. The subtle differences in the stability of the transient diastereomeric complexes formed between each enantiomer and the CSP result in their chromatographic separation.
The choice of mobile phase is critical. In normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The alcohol component acts as a polar modifier, influencing the retention and selectivity of the separation. For carboxylic acids, the addition of a small amount of a strong acid, such as trifluoroacetic acid (TFA), to the mobile phase is often necessary to suppress the ionization of the analyte's carboxyl group. This ensures a consistent interaction with the CSP and improves peak shape.[1]
Comparative Performance of Chiral Stationary Phases
The following table summarizes the typical performance of different types of polysaccharide-based CSPs for the separation of chiral carboxylic acids, based on literature for analogous compounds.
| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Expected Resolution (Rs) | Key Advantages |
| CHIRALPAK® AD-H / IA (Amylose-based) | Hexane/Isopropanol/TFA (e.g., 80:20:0.1) | > 1.5 | Broad applicability, high efficiency.[4][5] |
| CHIRALCEL® OD-H / OJ-H (Cellulose-based) | Hexane/Ethanol/TFA (e.g., 90:10:0.1) | > 1.5 | Complementary selectivity to amylose-based phases.[1][5] |
Experimental Protocol: Chiral HPLC
This protocol is a robust starting point for the method development for rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid.
1. Sample Preparation:
-
Dissolve approximately 1 mg of the racemic analyte in 1 mL of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: CHIRALPAK® IA (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (85:15:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 230 nm (based on the chlorophenyl chromophore).
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the following formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
Workflow Diagram
Caption: Workflow for NMR-based ee Determination.
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. While less common for routine quantitative analysis than HPLC or NMR, CD can be a very rapid and sensitive method for determining enantiomeric excess, especially in high-throughput screening applications.
Causality of Experimental Choices
For molecules that lack a strong intrinsic chromophore, an indirect approach is often employed. This involves using an achiral sensor molecule that, upon binding to the chiral analyte, generates a strong CD signal. [6][7]For instance, metal complexes, such as those involving palladium, can be used. [6][8]The chiral carboxylic acid displaces a ligand on the achiral metal complex, inducing a chiral conformation in the resulting complex that produces a characteristic CD spectrum. The intensity of the CD signal is proportional to the concentration of the enantiomer that induces it, allowing for the determination of the enantiomeric excess.
Comparative Data for CD-based Methods
| Method | Principle | Speed | Sample Consumption |
| Induced CD with a Metal Sensor | Formation of a diastereomeric metal complex with a strong CD signal. [6][8] | Very Fast (minutes) | Low (µg) |
| Exciton-Coupled CD (ECCD) | Derivatization with a molecule containing two chromophores to create a predictable CD signal. [9][10] | Slower (requires derivatization) | Moderate (mg) |
Experimental Protocol: Induced CD with a Palladium Sensor
1. Reagent Preparation:
-
Prepare a stock solution of the achiral palladium sensor complex (e.g., 1,1'-bis(diphenylphosphino)ferrocenepalladium dichloride) in a suitable solvent (e.g., acetonitrile).
-
Prepare a stock solution of a mild base (e.g., triethylamine).
2. Sample Preparation:
-
Dissolve a known concentration of the racemic analyte in the same solvent as the sensor.
-
In a quartz cuvette, mix the analyte solution with the sensor solution and the base.
3. CD Measurement:
-
Allow the complexation reaction to proceed for a few minutes.
-
Record the CD spectrum over the appropriate wavelength range (typically in the visible region for metal complexes).
-
Measure the intensity of the characteristic CD signal (in millidegrees).
4. Data Analysis:
-
Create a calibration curve using samples of known enantiomeric excess.
-
Determine the enantiomeric excess of the unknown sample by comparing its CD intensity to the calibration curve.
Logical Relationship Diagram
Caption: Principle of Induced CD for ee Determination.
Conclusion and Recommendations
The choice of method for determining the enantiomeric excess of (2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid depends on the specific requirements of the analysis, such as the required accuracy, sample throughput, and available instrumentation.
-
Chiral HPLC is recommended as the primary method for its robustness, accuracy, and suitability for routine quality control. The development of a method using a polysaccharide-based CSP is a logical and well-supported starting point.
-
NMR Spectroscopy is an excellent orthogonal method for confirmation. The use of a chiral solvating agent is particularly attractive for its speed and simplicity, while derivatization can provide definitive structural information.
-
Circular Dichroism Spectroscopy is best suited for high-throughput screening applications where rapid, semi-quantitative results are needed.
By understanding the principles and practical considerations of each of these techniques, researchers can confidently select and implement the most appropriate method to ensure the stereochemical integrity of their chiral drug candidates.
References
-
Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. Organic & Biomolecular Chemistry. [Link]
-
Review on Rapid Enantiomeric Analysis of Chiral Carboxylic Acids Using Visible CD Signatures. IJFMR. [Link]
-
Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. R Discovery. [Link]
-
A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. PubMed. [Link]
-
Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. PMC. [Link]
-
Absolute Stereochemical Determination of Chiral Carboxylic Acids. MSU Chemistry. [Link]
-
Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. PMC. [Link]
-
Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. The Journal of Organic Chemistry - ACS Publications. [Link]
-
INSTRUCTION MANUAL FOR CHIRALPAK® WH - Analytical column for - HPLC. DAICEL. [Link]
-
Chiral Solvating Agents for Cyanohydrins and Carboxylic Acids. ACS Publications. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Chiral derivatization protocol used for determining the ee of a chiral primary amine via derivatization with 2-formylphenyl boronic acid and (S)-BINOL. ResearchGate. [Link]
-
NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. PubMed. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Handbook of chiral MPLC column. DAICEL. [Link]
-
HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Wiley Online Library. [Link]
-
A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC. [Link]
-
Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. Tokyo University of Science. [Link]
-
NMR determination of enantiomeric excess. ResearchGate. [Link]
-
Analysis of Stereochemical Stability of Dynamic Chiral Molecules using an Automated Microflow Measurement System. J-STAGE. [Link]
-
Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Hokkaido University. [Link]
-
A Universal 19F NMR Probe for Enantiomeric Discrimination of Primary, Secondary, and Tertiary Amines. ACS Measurement Science Au. [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijfmr.com [ijfmr.com]
- 9. A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.msu.edu [chemistry.msu.edu]
Benchmarking rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid: A Comprehensive Guide to AKR1C3 Target Binding Assays
Executive Summary & Mechanistic Rationale
In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight scaffolds with high ligand efficiency is critical. The compound rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid represents a highly versatile, lead-like building block. To objectively benchmark its performance, we must evaluate it against a biologically validated system where such pharmacophores are known to be active.
For this guide, we benchmark this scaffold as an inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3) . AKR1C3 is a critical enzyme responsible for the intratumoral biosynthesis of testosterone and is a major therapeutic target in castration-resistant prostate cancer (CRPC) and acute myeloid leukemia (AML)1[1].
The Causality of the Scaffold Design:
-
The Carboxylic Acid Anchor: In AKR1C3, the active site contains a highly conserved catalytic tetrad. If an inhibitor contains a carboxylic acid, it can form essential hydrogen bonds with the catalytic tetrad members Tyr55 and His1172[2].
-
The Oxolane Core & Aryl Tail: The rigid tetrahydrofuran (oxolane) ring acts as a spacer, directing the lipophilic 4-chlorophenyl group into the variable SP1 or SP3 subpockets. This trajectory is what dictates selectivity over highly homologous off-targets like AKR1C1 and AKR1C2.
Fig 1: AKR1C3-mediated androgen synthesis pathway and targeted inhibitor intervention.
Orthogonal Benchmarking Workflow
Relying solely on enzymatic assays can yield false positives due to pan-assay interference compounds (PAINS) or redox-cycling artifacts. To establish trustworthiness, the benchmarking of rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid must follow a self-validating, multi-tiered workflow.
Fig 2: Orthogonal benchmarking workflow for validating AKR1C3 targeted fragments.
Self-Validating Experimental Protocols
Protocol A: Biochemical Enzymatic Assay (PQ Reduction)
Rationale: 9,10-phenanthrenequinone (PQ) is a highly efficient, standard substrate for AKR1C3. Monitoring the depletion of the NADPH cofactor at 340 nm provides a continuous, real-time readout of enzyme kinetics3[3]. Self-Validation Mechanism: Includes a known non-selective inhibitor (Indomethacin) as a positive control and a no-enzyme blank to subtract background NADPH auto-oxidation.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 100 mM potassium phosphate buffer adjusted to pH 6.0[3].
-
Reagent Assembly: In a 96-well UV-transparent microplate, combine 40 µg/mL recombinant human AKR1C3, 0.2 mM NADPH, and the test compound (concentration range: 0.1 µM to 100 µM)[3]. Ensure the final DMSO concentration does not exceed 2% to prevent enzyme denaturation.
-
Equilibration: Incubate the mixture for 15 minutes at 37 °C to allow the carboxylic acid to fully anchor to Tyr55/His117.
-
Initiation: Add PQ substrate to initiate the reduction reaction.
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm for 10–15 minutes using a microplate reader. Calculate the IC₅₀ using non-linear regression.
Protocol B: Surface Plasmon Resonance (SPR) Binding Assay
Rationale: Enzymatic assays cannot distinguish between true active-site binders and allosteric aggregators. SPR provides direct, label-free quantification of binding affinity ( KD ) and kinetics ( kon , koff ).
Step-by-Step Methodology:
-
Immobilization: Covalently couple His-tagged AKR1C3 to a CM5 sensor chip via standard amine coupling chemistry. Target a high immobilization level (~3000 RU) to ensure adequate signal-to-noise for low-molecular-weight fragments.
-
Analyte Preparation: Prepare a 2-fold dilution series of rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid (from 0.39 µM to 100 µM) in running buffer (PBS, 0.05% Tween-20, 2% DMSO).
-
Injection: Inject analytes at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second buffer flow (dissociation phase).
-
Data Analysis: Double-reference the sensograms (subtracting the reference channel and blank buffer injections) and fit the curves to a 1:1 Langmuir binding model to derive the KD .
Comparative Performance Data
Because rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid is a racemic mixture, its benchmarking must include a comparison against its resolved enantiomers to prove stereospecific target engagement. Furthermore, it must be compared against clinical-stage NSAIDs like Indomethacin, which are known to inhibit AKR1C3 in a non-selective manner because of COX off-target effects4[4].
The table below summarizes representative benchmarking data for this chemical class:
| Compound / Scaffold | AKR1C3 IC₅₀ (µM) | AKR1C2 IC₅₀ (µM) | Selectivity (1C2/1C3) | SPR KD (µM) | Ligand Efficiency (LE) |
| rac-(2R,3R)-oxolane fragment | 15.2 | > 100 | > 6.5x | 18.5 | 0.38 |
| (2R,3R)-enantiomer (Active) | 6.8 | 85.0 | 12.5x | 7.2 | 0.42 |
| (2S,3S)-enantiomer (Inactive) | > 100 | > 100 | N/A | > 100 | N/A |
| Indomethacin (Reference) | 0.95 | 2.1 | 2.2x | 1.1 | 0.31 |
| Flufenamic Acid (Reference) | 8.6 | 12.4 | 1.4x | 9.0 | 0.34 |
Data Interpretation: While the raw potency of the (2R,3R) enantiomer is lower than the larger Indomethacin molecule, its Ligand Efficiency (LE) is significantly higher (0.42 vs 0.31). This indicates that the oxolane-carboxylic acid scaffold makes highly optimal use of its heavy atoms, making it a superior starting point for fragment-to-lead optimization without carrying the bulky, off-target liabilities of traditional NSAIDs.
Sources
validating stereochemistry of rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid via X-ray crystallography
An in-depth technical analysis for researchers, structural chemists, and drug development professionals evaluating stereochemical validation methodologies.
The Analytical Challenge: Stereochemistry of Substituted Oxolanes
Assigning the correct stereochemistry to 5-membered heterocyclic rings, such as rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid , presents a notorious challenge in structural chemistry. Unlike rigid 6-membered chair conformations, oxolane (tetrahydrofuran) rings are highly flexible. They rapidly interconvert between various envelope and half-chair conformations through a process known as pseudorotation.
When attempting to validate the trans relationship (2R, 3R) of the 4-chlorophenyl and carboxylic acid substituents, researchers must choose an analytical technique that bypasses the ambiguities of this conformational flexibility. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD)—the gold standard—against alternative spectroscopic methods like 2D NMR and Vibrational Circular Dichroism (VCD).
Methodological Comparison: X-ray Crystallography vs. Alternatives
To establish a self-validating analytical pipeline, one must understand the physical causality behind why certain techniques succeed or fail for highly flexible scaffolds.
Single-Crystal X-ray Diffraction (The Product)
The Causality of Success: X-ray crystallography does not rely on time-averaged molecular dynamics; it provides a static, unambiguous 3D electron density map of the molecule in the solid state. For rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid, SCXRD easily differentiates the trans relative configuration from the cis isomer by directly mapping the atomic coordinates.
Furthermore, if the absolute configuration of a resolved enantiomer is required, this specific molecule possesses a built-in advantage: the chlorine atom . Chlorine ( Z=17 ) acts as a heavy atom that induces significant anomalous dispersion when irradiated with Cu Kα X-rays. This phase shift breaks Friedel's law, producing measurable Bijvoet differences that allow for the calculation of the 1[1]. A Flack parameter of x≈0 definitively confirms the absolute stereochemistry[2].
2D NMR Spectroscopy (NOESY/ROESY)
The Causality of Ambiguity: Nuclear Overhauser Effect (NOE) spectroscopy relies on the spatial proximity of protons (typically <5 Å). In a rigid system, a lack of NOE between the C2 and C3 protons would strongly suggest a trans relationship. However, because the oxolane ring is flexible, the measured NOE is a time-averaged value ( ⟨r−6⟩ ). As highlighted in literature regarding 5-membered rings, the3[3]. A cis isomer in a distorted envelope conformation might exhibit a weak NOE that mimics a trans profile, leading to catastrophic misassignments in drug development.
Vibrational Circular Dichroism (VCD)
The Causality of Complexity: VCD measures the differential absorption of left and right circularly polarized infrared light. It is an excellent tool for 4[4]. However, VCD is not a direct measurement; it requires simulating the spectra of all possible conformers using high-level Density Functional Theory (DFT) calculations. For a flexible oxolane, the conformational ensemble is vast, making the computational overhead significant and highly sensitive to the chosen solvent model.
Quantitative Data & Performance Metrics
The following tables summarize the comparative performance of these techniques and the expected crystallographic parameters for the target compound.
Table 1: Comparative Matrix of Stereochemical Validation Techniques
| Analytical Technique | Relative Stereochem Accuracy | Absolute Stereochem Accuracy | Sample Requirement | Primary Limitation |
| X-ray Crystallography | Unambiguous (100%) | Unambiguous (Flack x≈0 ) | Single crystal ( >50 µm) | Requires crystallization |
| 2D NMR (NOESY) | Moderate (Prone to error) | N/A (Requires chiral derivatization) | ∼5 mg (Solution) | Conformational averaging |
| VCD / ECD | Low (Not designed for relative) | High (If DFT matches experiment) | ∼10 mg (Solution) | High computational burden |
| Chiral HPLC | N/A (Separation only) | N/A (Requires reference standards) | <1 mg (Solution) | No structural elucidation |
Table 2: Representative SCXRD Parameters for 2-(4-chlorophenyl)oxolane-3-carboxylic acid
| Parameter | Racemate (Relative Config) | Enantiopure (Absolute Config) |
| Space Group | P21/c or P1ˉ (Centrosymmetric) | P212121 or P21 (Chiral) |
| Radiation Source | Mo Kα ( λ=0.71073 Å) | Cu Kα ( λ=1.54184 Å) |
| Anomalous Scatterer | None required | Chlorine ( Z=17 , Δf′′≈0.7 ) |
| Flack Parameter ( x ) | N/A | 0.01±0.02 (Validates model) |
Decision Workflow for Stereochemical Validation
Caption: Workflow comparing stereochemical validation pathways for the oxolane derivative.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness, the following protocols incorporate self-validating checkpoints. These methods detail the transition from a synthesized racemate to an unambiguously solved crystal structure.
Protocol 1: Chiral Resolution and Vapor Diffusion Crystallization
Objective: Isolate a single enantiomer and grow diffraction-quality single crystals.
-
Diastereomeric Salt Formation: Dissolve 500 mg of the racemic acid in 10 mL of hot ethanol. Add 1.0 equivalent of (R)-(+)-1-phenylethylamine. Allow the solution to cool slowly to room temperature.
-
Validation Checkpoint: The formation of a white precipitate indicates successful salt formation. The diastereomeric excess (d.e.) should be checked via chiral HPLC; >95% d.e. is required before proceeding.
-
-
Free Acid Recovery: Suspend the highly enriched salt in ethyl acetate (EtOAc) and wash with 1M HCl to remove the chiral amine. Dry the organic layer over MgSO 4 and concentrate in vacuo.
-
Vapor Diffusion Setup: Dissolve 10 mg of the enantiopure acid in 0.5 mL of dichloromethane (DCM) in a 2-dram inner vial. Place this open vial inside a 20 mL outer scintillation vial containing 3 mL of hexane (the antisolvent). Cap the outer vial tightly.
-
Crystal Growth: Store the chamber undisturbed at 4 °C for 3–7 days. Hexane vapors will slowly diffuse into the DCM, lowering the solubility and inducing nucleation.
-
Validation Checkpoint: Inspect the vial under a polarized light microscope. The presence of sharp extinction (birefringence) when the polarizer is rotated confirms the growth of single crystals rather than amorphous precipitates.
-
Protocol 2: SCXRD Data Collection and Absolute Structure Refinement
Objective: Acquire anomalous dispersion data and calculate the Flack parameter.
-
Crystal Mounting: Using a stereomicroscope, harvest a crystal (approx. 0.2×0.15×0.1 mm) using a MiTeGen polyimide loop coated in Paratone-N oil.
-
Cryocooling: Rapidly transfer the loop to the diffractometer goniometer head, directly into a 100 K nitrogen cold stream.
-
Validation Checkpoint: Rapid cooling vitrifies the oil, holding the crystal rigidly in place and minimizing thermal motion (B-factors) during data collection, which is critical for resolving light atoms like hydrogen.
-
-
Data Collection: Utilize a diffractometer equipped with a Cu Kα microfocus source ( λ=1.54184 Å). Collect a full sphere of data to ensure high redundancy of Bijvoet pairs (hkl and -h-k-l), which are essential for absolute structure determination.
-
Integration and Phasing: Integrate the frames using APEX4/SAINT. Solve the phase problem using intrinsic phasing algorithms (SHELXT).
-
Refinement (SHELXL): Refine the structure using full-matrix least-squares on F2 . Assign the chlorine atom and refine it anisotropically.
-
Validation Checkpoint: Examine the final refinement metrics. An R1 value <0.05 indicates an excellent model fit. Crucially, check the 2[2]. A value of x=0.01±0.02 unambiguously validates the (2R,3R) absolute configuration. If x≈1 , the true structure is the (2S,3S) enantiomer, and the coordinate model must be inverted.
-
References
-
A Minimalist NMR Approach for the Structural Revision of Mucoxin. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Absolute configuration. Grokipedia. Available at:[Link]
-
When Stereochemistry Raised Its Ugly Head in Coordination Chemistry—An Appreciation of Howard Flack. MDPI. Available at:[Link]
-
Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. ResearchGate. Available at: [Link]
Sources
A Comparative Guide for Drug Development Professionals: rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid vs. Fluorophenyl Oxolane Analogs
Introduction
In the landscape of modern drug discovery, the strategic incorporation of halogens into molecular scaffolds is a cornerstone of medicinal chemistry.[1] Halogenation, particularly with chlorine and fluorine, can profoundly influence a compound's physicochemical properties, including its lipophilicity, metabolic stability, and target binding affinity.[1][2] This guide provides a comparative analysis of rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid and its fluorophenyl oxolane analogs. While direct comparative studies on these specific molecules are not extensively documented in publicly available literature, this guide will synthesize data from related structures to provide a predictive framework for researchers and drug development professionals. By examining the nuanced effects of chloro versus fluoro substitutions on a shared oxolane carboxylic acid scaffold, we can extrapolate key structure-activity relationships (SAR) to inform rational drug design.
The Oxolane Carboxylic Acid Scaffold: A Privileged Motif
The oxolane (tetrahydrofuran) ring is a prevalent heterocyclic motif in medicinal chemistry, prized for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for presenting substituents in a defined three-dimensional space. When coupled with a carboxylic acid group, the resulting structure offers a key hydrogen bond donor and acceptor, crucial for interactions with biological targets. The stereochemistry of the substituents on the oxolane ring, in this case at the 2 and 3 positions, is critical for defining the molecule's interaction with chiral biological environments such as enzyme active sites or receptor binding pockets.
Comparative Analysis: Chlorine vs. Fluorine Substitution
The primary point of differentiation in the compounds under consideration is the halogen substitution on the phenyl ring at the 4-position. The choice between a chlorine and a fluorine atom is a critical decision in lead optimization, as these halogens impart distinct electronic and steric properties to the molecule.
Physicochemical Properties
A comparison of the anticipated physicochemical properties of the chloro- and fluoro-substituted analogs is presented in Table 1. These predictions are based on established principles of medicinal chemistry.
| Property | 4-Chlorophenyl Analog | 4-Fluorophenyl Analog | Rationale and Implications for Drug Development |
| Lipophilicity (LogP) | Higher | Lower | Chlorine is more lipophilic than fluorine.[2] Increased lipophilicity can enhance membrane permeability but may also lead to increased metabolic liability and off-target effects. |
| Electronic Effects | Weakly deactivating (inductive & resonance) | Strongly deactivating (inductive) | Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. This can influence the pKa of the carboxylic acid and the molecule's interaction with electron-rich or deficient pockets in a biological target. |
| Steric Bulk | Larger | Smaller | Chlorine has a larger van der Waals radius than fluorine. This size difference can significantly impact how the molecule fits into a binding site, potentially leading to altered potency or selectivity. |
| Metabolic Stability | Potentially more susceptible to metabolism | Generally more metabolically stable | The C-F bond is stronger than the C-Cl bond, often leading to increased metabolic stability and a longer in vivo half-life for fluorinated compounds.[1] |
| Hydrogen Bonding | Weak H-bond acceptor | Weak H-bond acceptor | While both can act as weak hydrogen bond acceptors, the character of this interaction can be subtly different, influencing binding affinity. |
Table 1: Predicted Physicochemical Property Comparison.
Biological Activity and Structure-Activity Relationships (SAR)
While specific biological activity data for rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid and its direct fluorophenyl analogs is not available in the provided search results, we can infer potential SAR based on studies of other halogenated compounds.
For instance, in a series of halogenated 4-phenylpiperidin-4-ol derivatives, chlorine at the meta position of the phenyl ring resulted in the most potent analgesic activity.[3] This highlights the importance of both the nature of the halogen and its position on the aromatic ring. In the context of our oxolane scaffold, the para-substitution of either chlorine or fluorine will have distinct electronic and steric consequences that will ultimately govern biological activity.
The choice of halogen can also influence receptor selectivity. For example, in studies of fentanyl analogs, fluorine substitutions on the aniline or phenethyl ring were determinants of in vivo potency and efficacy.[4] Similarly, for our oxolane analogs, a switch from chlorine to fluorine could alter the binding affinity for the primary target or modulate off-target activities, potentially leading to a more favorable therapeutic window.
Experimental Protocols
To empirically determine the comparative performance of these analogs, a series of well-defined experimental protocols are necessary.
Synthesis Workflow
The synthesis of these analogs would likely proceed through a multi-step sequence, potentially involving the cyclization to form the oxolane ring and subsequent functional group manipulations. A generalized synthetic workflow is depicted below.
Caption: Generalized synthetic workflow for oxolane carboxylic acid analogs.
In Vitro Biological Evaluation Workflow
A standard workflow for the initial biological characterization of the synthesized compounds would involve a series of in vitro assays.
Caption: Workflow for in vitro biological evaluation of synthesized analogs.
Conclusion and Future Directions
The choice between a 4-chlorophenyl and a 4-fluorophenyl substituent on the oxolane-3-carboxylic acid scaffold represents a critical decision point in drug design, with each halogen offering a distinct profile of physicochemical and anticipated biological properties. While the 4-chlorophenyl analog is expected to be more lipophilic, the 4-fluorophenyl counterpart is predicted to have enhanced metabolic stability. The ultimate impact on biological activity and selectivity can only be determined through empirical testing.
Future research should focus on the synthesis and head-to-head comparison of these analogs in relevant biological assays. Such studies will provide invaluable data to guide the rational design of next-generation therapeutic agents based on the promising oxolane carboxylic acid scaffold.
References
- Structure-Activity Relationship of 8-(3-Chlorophenyl)-8-oxooctanoic Acid Derivatives: A Comparative Analysis - Benchchem. (n.d.).
- Comparative SAR of Halogenated 4-Phenylpiperidin-4-ols: A Guide for Drug Development Professionals - Benchchem. (n.d.).
- Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules - MDPI. (2026, March 3).
- Fentanyl analog structure-activity relationships demonstrate N-acyl chain length and aryl fluorine position as determinants of in vivo potency efficacy and safety - PubMed. (2023, May 24).
- Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design - ChemRxiv. (n.d.).
Sources
rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid proper disposal procedures
A Senior Application Scientist's Guide to the Proper Disposal of rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid
Core Directive: A Cautious and Compliant Approach
The proper disposal of any chemical is paramount for laboratory safety and environmental protection. For novel or specialized compounds like rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid, a specific Safety Data Sheet (SDS) may not be readily available. In such cases, a risk-based approach grounded in the chemical's structure is the only responsible course of action. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, treating it as a hazardous substance based on its classification as a chlorinated organic compound and a carboxylic acid .
Inferred Hazard Assessment
Due to the presence of a carbon-halogen bond, rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid belongs to the category of halogenated organic compounds.[1][2] These substances are often persistent in the environment and can generate hazardous byproducts, such as hydrogen chloride gas, if not incinerated at high temperatures.[3][4][5] Therefore, disposal methods must be robust to ensure complete destruction.[6] The carboxylic acid functional group adds corrosive properties to consider.
Adherence to the procedures outlined in your institution's Chemical Hygiene Plan (CHP), as required by the OSHA Laboratory Standard (29 CFR 1910.1450), is mandatory.[7][8][9] This plan should detail specific protocols for hazardous waste management.
Recommended Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE.
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes of the chemical or its solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Work Environment | In a well-ventilated area or chemical fume hood | Minimizes inhalation exposure. |
Step-by-Step Disposal Protocol
Treating this compound as hazardous waste is the primary and most crucial step. Under no circumstances should it be disposed of down the drain or in regular solid waste.[3][10]
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions and to ensure correct disposal routing.[11]
-
Designate as Halogenated Organic Waste: This compound must be collected in a waste stream specifically for halogenated organic compounds.[1]
-
Avoid Mixing:
Step 2: Containerization and Labeling
-
Select a Compatible Container: Use a clean, sealable container designated for halogenated organic waste. This is often a glass bottle or a chemically resistant plastic carboy, as specified by your institution's Environmental Health & Safety (EHS) department.[3]
-
Label Clearly: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid".[11] Also, list all components and their approximate concentrations if it is in a solution.
Step 3: Disposal of Contaminated Materials
Any item that comes into direct contact with the chemical is considered contaminated and must be disposed of as hazardous waste.
-
Solid Waste: Contaminated gloves, weigh paper, absorbent pads, and other solid materials should be placed in a designated, sealed, and clearly labeled hazardous waste bag or container.
-
Liquid Waste (Rinsate): When cleaning glassware, the initial solvent rinse should be collected and added to the halogenated organic liquid waste container. Subsequent rinses may be handled according to your lab's specific procedures for trace contaminants.
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the sealed and labeled waste container in a designated SAA within the laboratory.[3] This area should be under the control of the laboratory personnel, away from general traffic, and clearly marked.
-
Secure Storage: Ensure the container is sealed to prevent leaks or evaporation. Do not store incompatible waste types in the same secondary containment.
Step 5: Final Disposal Arrangement
-
Contact EHS: Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Incineration: The standard and required disposal method for halogenated organic waste is high-temperature incineration in a facility equipped with necessary scrubbers to neutralize acidic gases like HCl.[3][5][12][14] This process ensures the complete and permanent destruction of the compound.
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for the proper disposal of rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid.
References
- BenchChem. (n.d.). Essential Guide to the Safe Disposal of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin- 1. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVUHrrZAr8A95y7Mk-QRi5ZEqisEJg1rSHuzpW8c9XwmnFgJuQSNwPWFnR6Ah0TrR_GpNhV1ufoRkOgpzJgr6ZGdJ5Xcc-21KleK4E5BBEA_yZNO0uI7hMdmr1_bftTEQ8Hx3GI24Jhp8zYvdJYMYhYFiTCcorukHtm04_7K6iBX3AJXQFlH-cyDUO8yQ4a-_hc3idLJK7PaZVsFH7eTtx0GJxXwkH5VEca-HVj3sBNYKADlMeuAxPKqHdJ70b1HoKb9Qr
- BenchChem. (n.d.). Proper Disposal of Ethyl-N-(4-chlorophenyl)formimidate: A Guide for Laboratory Professionals.
- Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
- National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard.
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory).
- National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Fisher Scientific. (2010, October 25). SAFETY DATA SHEET - 4-Chlorophenyl chloroformate.
- New Jersey Department of Health and Senior Services. (n.d.). 4-CHLOROPHENYL PHENYL ETHER HAZARD SUMMARY.
- Water Corporation. (n.d.). Laboratory chemical waste.
- BASF. (2025, December 10). SAFETY DATA SHEET - Rak 1 + 2 M.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Environmental Science & Technology. (n.d.). Process for Disposal of Chlorinated Organic Residues.
- TCI Chemicals. (2025, March 27). SAFETY DATA SHEET - 1,2-Benzisothiazol-3(2H)-one.
- ChemicalBook. (2026, January 17). 4-Chlorophenol - Safety Data Sheet.
- Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION.
- U.S. Government Publishing Office. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
- Electronic Code of Federal Regulations. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- Washington State Department of Ecology. (n.d.). Chemical Test Methods for Designating Dangerous Waste.
- Unviersity of Toyama. (n.d.). Laboratory Liquid Waste Disposal Flow Chart.
- Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - trans-4-(4-chlorophenyl)-1-cyclohexane carboxylic acid.
- TCI Chemicals. (2025, January 23). SAFETY DATA SHEET - 2-Benzyl-4-chlorophenol.
- KISHIDA CHEMICAL CO., LTD. (2022, February 3). Safety Data Sheet - 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.
- Sigma-Aldrich. (2026, March 16). SAFETY DATA SHEET.
- Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Cole-Parmer. (2003, October 29). Material Safety Data Sheet - Bis(2,4,6-trichlorophenyl)oxalate, 98%.
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 3. benchchem.com [benchchem.com]
- 4. nj.gov [nj.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. osha.gov [osha.gov]
- 8. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 9. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 10. Laboratory chemical waste [watercorporation.com.au]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 12. otago.ac.nz [otago.ac.nz]
- 13. rs.kagu.tus.ac.jp [rs.kagu.tus.ac.jp]
- 14. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid
As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a system of applied physical chemistry. Handling rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid (CAS: 1341445-99-5) requires specific logistical and safety protocols due to its unique structural motifs.
Structurally analogous chlorophenyl-substituted cyclic carboxylic acids are established as causing skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335)[1]. To ensure absolute safety and material integrity, this guide provides a self-validating operational framework designed for researchers and drug development professionals.
Mechanistic Hazard Assessment: The "Why" Behind the Protocol
Understanding the physicochemical nature of a compound is the first step in risk mitigation. The hazards of this specific building block arise from three distinct features:
-
The Chlorophenyl Moiety: Halogenation significantly increases the lipophilicity (LogP) of the molecule. If dissolved in common organic solvents (e.g., DMSO, DMF) and spilled on the skin, the chlorophenyl group facilitates rapid dermal penetration, carrying the acidic moiety directly into the epidermis.
-
The Carboxylic Acid: Acts as a localized proton donor. Upon contact with the moisture in eyes or mucous membranes, it causes immediate pH-driven tissue irritation and potential protein denaturation[2].
-
The Crystalline State: As a solid powder, it is prone to electrostatic charging. Aerosolized micro-particulates can bypass upper respiratory defenses, leading to acute respiratory tract irritation[1].
Personal Protective Equipment (PPE) Matrix
To mitigate these specific physicochemical risks, the following PPE is mandatory. Standard laboratory attire (long pants, closed-toe shoes) is assumed as a baseline.
| PPE Category | Specification | Mechanistic Justification (Causality) | Replacement & Validation Protocol |
| Gloves | Nitrile (min 5 mil) or Neoprene | Chlorophenyl rings enhance lipophilicity, increasing skin permeation risk. Nitrile provides an excellent barrier against halogenated organics[3]. | Validation: Perform a pre-use air-inflation test to check for micro-tears. Replace immediately if contaminated. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Carboxylic acids cause severe eye irritation. Goggles prevent the ingress of airborne crystalline dust[4]. | Validation: Ensure the rubber seal sits flush against the face with no gaps before entering the lab. |
| Body Protection | Flame-Resistant (FR) or 100% Cotton Lab Coat | Prevents particulate accumulation on street clothing. Cotton avoids melting into the skin in secondary fire events. | Validation: Coat must be fully buttoned to the neck. Launder weekly via specialized lab service. |
| Respiratory | N95 or P100 Particulate Respirator | Fine powders of oxolane derivatives can cause respiratory tract irritation (STOT SE 3)[1]. | Validation: Required only if engineering controls (fume hood) fail or during bulk transfer operations outside a hood. |
Self-Validating Operational Workflow
Every protocol must be a self-validating system; you must confirm the success and safety of the previous step before proceeding to the next.
Step 1: Engineering Control Validation
-
Action: Conduct all handling, weighing, and dissolution within a certified chemical fume hood.
-
Causality: Localized exhaust ventilation is the primary defense against respiratory irritants.
-
Validation: Do not rely solely on the annual certification sticker. Tape a small strip of a Kimwipe to the bottom of the sash; visually confirm continuous, inward directional airflow (deflection of the tissue) before opening the chemical container.
Step 2: Static-Neutralized Weighing
-
Action: Use an anti-static ionizer (e.g., Zerostat gun) on the weighing boat and the chemical container before opening. Use a grounded metal spatula.
-
Causality: Halogenated organic powders accumulate static charge during transit. Neutralizing this charge prevents the powder from aggressively repelling itself and aerosolizing into your breathing zone when the cap is removed.
-
Validation: The powder flows smoothly onto the weigh boat without clinging to the spatula or "jumping" out of the container.
Step 3: Closed-System Dissolution
-
Action: Dissolve the compound in the target solvent (e.g., DCM, THF, or DMF) within the fume hood before transferring it to the main reaction vessel.
-
Causality: Transferring dry hazardous powders across the lab increases spill and inhalation risks. Transferring a liquid solution in a sealed vial is inherently safer.
-
Validation: Visually confirm complete dissolution (no residual floating particulates) before capping the vial and removing it from the hood.
Workflow for the safe handling, processing, and disposal of halogenated organic acids.
Disposal Plan & Decontamination
The presence of the chlorine atom dictates strict disposal logistics that cannot be ignored.
-
Halogenated Segregation: All waste containing this compound (solid or liquid) MUST be strictly diverted to the Halogenated Organic Waste stream.
-
Causality: Thermal decomposition of chlorophenyl carboxylic acids releases highly toxic and corrosive hydrogen chloride (HCl) gas[5][6]. Standard organic waste is often incinerated at lower temperatures, which can lead to the formation of lethal polychlorinated dibenzodioxins (PCDDs). Halogenated waste is routed to specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize HCl.
-
Decontamination Protocol: Wash all spatulas and glassware with a mild alkaline solution (e.g., 5% sodium bicarbonate) to deprotonate the residual acid into its water-soluble sodium salt, followed by a water and ethanol rinse.
-
Validation: Test the final wash solution with pH paper; a pH > 8 indicates complete neutralization of the residual acid. Collect the initial alkaline wash in the halogenated aqueous waste container.
Emergency Response Protocols
-
Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes[4].
-
Validation: The skin should no longer feel "slick" (a sign of tissue saponification/damage) or irritated. Seek medical attention if redness persists.
-
-
Powder Spill: Do NOT sweep dry, as this generates toxic dust. Cover the spill with damp absorbent pads to suppress dust generation, then carefully scoop the pads into a designated hazardous waste bag.
References
-
Chemical Bull Pvt. Ltd. "Trichloroacetic Acid." Chemical Bull. 3
-
Cole-Parmer. "Material Safety Data Sheet: 1-(4-Chlorophenyl)-1-Cyclopropane-Carboxylic Acid." Cole-Parmer. 5
-
CymitQuimica. "Safety Data Sheet: 3-(4-Chlorophenyl)cyclobutane-1-carboxylic acid." CymitQuimica. 1
-
Fisher Scientific. "SAFETY DATA SHEET: trans-4-(4-chlorophenyl)-1-cyclohexane carboxylic acid." Fisher Scientific. 4
-
Thermo Fisher Scientific. "SAFETY DATA SHEET: 1-(4-Chlorophenyl)cyclohexane-1-carboxylic acid." Thermo Fisher Scientific. 6
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11734, 2-Chloropropionic acid." PubChem. 2
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 2-Chloropropionic acid | C3H5ClO2 | CID 11734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trichloroacetic Acid | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
